6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZZSFNTQLCLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346136 | |
| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10410-29-4 | |
| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document outlines a plausible multi-step synthesis pathway, detailed experimental protocols, and a thorough characterization of the target compound, including its physicochemical properties and spectroscopic data.
Physicochemical Properties
This compound is a benzofuran derivative with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol .[1][2][3] Its chemical structure and key identifiers are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 10410-29-4[1][2][3] |
| Molecular Formula | C₁₁H₁₀O₄[1][2][3] |
| Molecular Weight | 206.19 g/mol [1][2][3] |
| Canonical SMILES | CC1=C(C(=O)O)OC2=C1C=C(C=C2)OC[1] |
| InChI Key | CQZZSFNTQLCLJF-UHFFFAOYSA-N[1] |
Synthesis Pathway
A plausible and efficient synthetic route for this compound commences with the Pechmann condensation of 4-methoxyphenol, followed by halogenation and a Perkin rearrangement. An alternative final step involves the synthesis of the corresponding methyl ester and its subsequent hydrolysis.
Experimental Protocols
Synthesis of 6-Methoxy-4-methylcoumarin (Pechmann Condensation)
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[4]
Materials:
-
4-Methoxyphenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15
-
Ethanol
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 4-methoxyphenol and ethyl acetoacetate.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice with stirring.
-
The precipitated crude product is collected by vacuum filtration and washed with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 6-methoxy-4-methylcoumarin.[4]
Synthesis of 3-Halo-6-methoxy-4-methylcoumarin (Halogenation)
Halogenation at the C3 position of the coumarin ring is a key step to facilitate the subsequent Perkin rearrangement.
Materials:
-
6-Methoxy-4-methylcoumarin
-
N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Dissolve 6-methoxy-4-methylcoumarin in CCl₄ in a round-bottom flask.
-
Add NCS or NBS (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a 10% sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 3-halo-6-methoxy-4-methylcoumarin.
Synthesis of this compound (Perkin Rearrangement)
The Perkin rearrangement involves the ring contraction of a 3-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid.[1][5]
Materials:
-
3-Halo-6-methoxy-4-methylcoumarin
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the 3-halo-6-methoxy-4-methylcoumarin in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in ethanol.
-
Heat the mixture under reflux for 2-3 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.
Alternative Final Step: Hydrolysis of Methyl 6-Methoxy-3-methyl-1-benzofuran-2-carboxylate
An alternative route involves the synthesis of the methyl ester of the target compound, which can then be hydrolyzed.[6][7]
Materials:
-
Methyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol/Water mixture
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl ester in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and heat the mixture under reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following table summarizes the expected characterization data based on available information and analysis of similar compounds.
| Technique | Expected Observations |
| Melting Point | Crystalline solid with a distinct melting point. (Specific value not found in the literature) |
| ¹H NMR | Aromatic protons in the range of δ 6.8-7.5 ppm. A singlet for the methoxy group protons around δ 3.8-3.9 ppm. A singlet for the methyl group protons at C3 around δ 2.3-2.5 ppm. A broad singlet for the carboxylic acid proton at δ > 10 ppm.[8][9][10] |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid in the range of δ 165-175 ppm. Aromatic carbons between δ 100-160 ppm. Methoxy carbon around δ 55-56 ppm.[11][12] Methyl carbon at C3 around δ 10-15 ppm. |
| IR Spectroscopy | Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. Strong C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹. C-O stretching bands around 1200-1300 cm⁻¹. Aromatic C=C stretching bands around 1450-1600 cm⁻¹.[13] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 206. Fragmentation pattern may show loss of H₂O (m/z = 188), COOH (m/z = 161), and OCH₃ (m/z = 175).[1] |
Experimental Workflow and Logic
The synthesis and characterization process follows a logical workflow to ensure the successful formation and verification of the target compound.
This comprehensive guide provides researchers and scientists with the necessary information to synthesize and characterize this compound. The detailed protocols and expected characterization data will facilitate its preparation and use in various research and development applications.
References
- 1. This compound | C11H10O4 | CID 609890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Physicochemical Properties of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Fruquintinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy.[1] A thorough understanding of its physicochemical properties is crucial for its handling, reaction optimization, and the development of robust synthetic protocols. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines standard experimental methodologies for their determination, and presents a logical workflow for such an analysis.
Chemical Identity and Structure
This compound, with the CAS number 10410-29-4, is a benzofuran derivative.[2][3] Its molecular structure consists of a fused benzofuran ring system with a methoxy group at the 6-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 10410-29-4[2][3] |
| Molecular Formula | C₁₁H₁₀O₄[2][3] |
| SMILES | CC1=C(C(=O)O)OC2=C1C=C(C=C2)OC[2] |
| InChI | InChI=1S/C11H10O4/c1-6-8(11(12)13)15-9-5-7(14-2)3-4-10(6)9/h3-5H,1-2H3,(H,12,13) |
Physicochemical Properties
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 206.19 g/mol | PubChem[2] |
| XLogP3 | 2.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 206.05790880 g/mol | PubChem[2] |
| Topological Polar Surface Area | 59.7 Ų | PubChem[2] |
| Heavy Atom Count | 15 | PubChem |
Experimental Protocols for Property Determination
The following sections detail standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
-
Methodology: Capillary Melting Point Apparatus
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range over which the sample melts is recorded as the melting point.
-
Solubility Assessment
Solubility is a crucial parameter for drug development, influencing absorption and formulation.
-
Methodology: Shake-Flask Method
-
An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting saturated solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity of a compound.
-
Methodology: Potentiometric Titration
-
A precisely weighed amount of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized.
-
Lipophilicity (LogP) Measurement
The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water, and is a key indicator of its lipophilicity.
-
Methodology: Shake-Flask Method
-
A known amount of the compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two layers.
-
The concentration of the compound in both the n-octanol and water layers is determined using an appropriate analytical method.
-
The LogP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.
Caption: Workflow for Physicochemical Characterization.
Biological Context
While this compound is not primarily known for its own biological activity, its significance lies in its role as a crucial building block in the synthesis of pharmacologically active molecules. The benzofuran scaffold is present in a wide variety of biologically active compounds.[4] The primary documented application of this specific molecule is as a key intermediate in the multi-step synthesis of Fruquintinib.[1]
As an intermediate, its physicochemical properties are paramount for optimizing reaction conditions, ensuring high purity, and achieving efficient overall yield in the synthetic pathway leading to the final active pharmaceutical ingredient.
Conclusion
This compound is a valuable chemical intermediate with well-defined, albeit largely computed, physicochemical properties. This guide provides a summary of these properties and outlines the standard experimental protocols for their empirical determination. A systematic approach to characterizing this and similar molecules, as depicted in the provided workflow, is essential for its effective utilization in research and development, particularly in the context of complex pharmaceutical synthesis. Further experimental validation of the computed properties is recommended for applications requiring a high degree of precision.
References
"spectroscopic data for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid"
An In-depth Technical Guide to the Spectroscopic Data of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₁₁H₁₀O₄, Molar Mass: 206.19 g/mol ) is a significant heterocyclic compound, often utilized as a key intermediate in the synthesis of pharmacologically active molecules.[1] Its structural elucidation is paramount for quality control and for the development of new synthetic pathways. This guide provides a comprehensive overview of its spectroscopic data, offering a valuable resource for researchers in medicinal chemistry and drug development.
Molecular Structure
IUPAC Name: this compound[2] CAS Number: 10410-29-4[2][3] Molecular Formula: C₁₁H₁₀O₄[2][3] Molecular Weight: 206.19 g/mol [2][3]
Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (Predicted)
While a publicly available experimental spectrum is not readily accessible, the expected proton NMR chemical shifts can be predicted based on the analysis of similar structures and known substituent effects on the benzofuran ring system. The spectrum is anticipated to be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | ~13.0 | Singlet (broad) | 1H |
| Aromatic H (H7) | ~7.3-7.5 | Doublet | 1H |
| Aromatic H (H5) | ~7.0-7.2 | Doublet of doublets | 1H |
| Aromatic H (H4) | ~7.5-7.7 | Doublet | 1H |
| -OCH₃ | ~3.8 | Singlet | 3H |
| -CH₃ | ~2.5 | Singlet | 3H |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The following data is based on available spectral information.[2]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165 |
| C2 | ~150 |
| C3 | ~115 |
| C3a | ~145 |
| C4 | ~120 |
| C5 | ~110 |
| C6 | ~160 |
| C7 | ~100 |
| C7a | ~130 |
| -OCH₃ | ~55 |
| -CH₃ | ~15 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |
| C-H stretch (Aromatic) | 3000-3100 | Medium |
| C-H stretch (Aliphatic) | 2850-3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |
| C=C stretch (Aromatic) | 1580-1620 | Medium |
| C-O stretch (Ether) | 1200-1275 | Strong |
| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
| Ion | m/z |
| [M]⁺ | 206 |
| [M-CH₃]⁺ | 191 |
| [M-COOH]⁺ | 161 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established procedures for related benzofuran derivatives. A common method involves the cyclization of a substituted phenoxy ester.
Materials:
-
4-Methoxyphenol
-
Ethyl 2-chloroacetoacetate
-
Potassium carbonate
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Step 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetoacetate. To a solution of 4-methoxyphenol in ethanol, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add ethyl 2-chloroacetoacetate dropwise and reflux the mixture for 12 hours. After cooling, filter the mixture and evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude product.
-
Step 2: Cyclization to Ethyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate. The crude phenoxy ester from the previous step is subjected to cyclization using a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. The mixture is heated to promote intramolecular cyclization. After the reaction is complete, the mixture is poured onto ice water, and the precipitated product is filtered, washed with water, and dried.
-
Step 3: Hydrolysis to this compound. The ethyl ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide in ethanol. After completion of the reaction, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is filtered, washed with cold water, and dried to yield this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a Bruker spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
-
Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
IR Spectroscopy:
-
FT-IR spectra are recorded on a PerkinElmer FT-IR spectrometer.
-
Samples are analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectra are recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.
-
The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions are recorded.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for the target compound.
Spectroscopic Analysis Workflow
References
Navigating the Dawn of Discovery: A Technical Guide to the Initial Biological Screening of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid represents a promising, yet underexplored, entity within this class. While specific biological screening data for this particular molecule is not extensively documented in publicly available literature, the known bioactivities of structurally related compounds provide a strong rationale for its investigation. This technical guide outlines a comprehensive strategy for the initial biological screening of this compound, providing detailed experimental protocols and a framework for data interpretation. This document serves as a roadmap for researchers to unlock the therapeutic potential of this novel compound. The presence of a carboxylic acid at the C-2 position and a methoxy group at the C-6 position offers valuable opportunities for chemical modification to explore structure-activity relationships (SAR).[1]
Proposed Initial Biological Screening Cascade
Based on the established activities of related benzofuran derivatives, a tiered screening approach is recommended. This will efficiently assess the compound's potential across key therapeutic areas.
Caption: Proposed initial biological screening workflow for the title compound.
Data on Structurally Related Benzofuran Derivatives
To provide a contextual basis for screening, the following tables summarize the reported activities of various benzofuran derivatives.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound/Derivative Class | Organism(s) | Activity Metric (e.g., MIC) | Reference(s) |
| Benzofuran Amide Derivatives (6a, 6b, 6f) | B. subtilis, S. aureus, E. coli | MIC as low as 6.25 µg/mL | [2] |
| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | MRSA, MSSA, P. aeruginosa | Significant inhibition | [3] |
| 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives | Gram-positive and Gram-negative bacteria, fungi | High antimicrobial activity | [4] |
| 6-hydroxy-benzofuran derivatives | Various bacterial strains | MIC80 = 0.78-3.12 μg/mL | [4] |
Table 2: Cytotoxic/Anticancer Activity of Benzofuran Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity Metric (e.g., IC50) | Reference(s) |
| 2- and 3-Benzofurancarboxylic acid derivatives | Human cancer cell lines | Selective cytotoxicity | [1][5] |
| Brominated benzofuran derivatives | Human cancer cell lines | Increased cytotoxic activity | [5][6] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (lung cancer) | IC50 = 6.3 ± 2.5 µM | [7] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (liver cancer), A549 | IC50 = 3.8 ± 0.5 µM, 3.5 ± 0.6 µM | [7] |
| Halogenated derivatives of 3-benzofurancarboxylic acids | K562 (leukemia), HL60 (leukemia) | Significant anticancer activity | [8] |
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative Class | Assay | Activity Metric (e.g., IC50) | Reference(s) |
| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | Downregulation of pro-inflammatory cytokines (IL-6, IL-1β, iNOS, TNF-α) in LPS-stimulated RAW 264.7 cells | - | [3][9][10] |
| Aza-benzofuran derivatives (1 and 4) | Nitric oxide (NO) inhibition in LPS-stimulated RAW 264.7 cells | IC50 = 17.3 µM and 16.5 µM | [11] |
Experimental Protocols
Detailed methodologies for the proposed primary screening assays are provided below.
Antimicrobial Susceptibility Testing
a) Agar Well Diffusion Assay (Primary Screen)
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the entire surface of the agar plates with the prepared inoculum.
-
Well Creation: Aseptically create wells (6 mm diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of a stock solution of this compound (dissolved in a suitable solvent like DMSO) at a specific concentration (e.g., 1 mg/mL) into each well.
-
Controls: Use a solvent control (e.g., DMSO) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well.
b) Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Secondary Screen)
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth or Sabouraud Dextrose Broth to each well.
-
Serial Dilution: Prepare a stock solution of the test compound. Add 50 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the prepared inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Hypothetical Signaling Pathway and Logical Relationships
Should the initial screening reveal significant anti-inflammatory or anticancer activity, further studies into the underlying mechanism of action would be warranted. Benzofuran derivatives have been shown to modulate various signaling pathways.
Caption: A potential anti-inflammatory mechanism via NF-κB inhibition.
Caption: Key structural features of benzofurans influencing bioactivity.
Conclusion
While this compound remains a compound of nascent interest, the wealth of data on its structural analogs strongly supports its potential as a bioactive molecule. The systematic screening approach detailed in this guide provides a robust framework for elucidating its antimicrobial, cytotoxic, and anti-inflammatory properties. The provided protocols are foundational, and positive results in any of the primary screens should be followed by more extensive secondary assays, including mechanism of action studies and evaluation in animal models, to fully characterize the therapeutic potential of this promising benzofuran derivative.
References
- 1. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]
- 2. jopcr.com [jopcr.com]
- 3. ijper.org [ijper.org]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Investigating the Dual Action Potential of (Z) 6 methoxy 2 (naphthalen 1 ylmethylene) Benzofuran 3(2H) one (AU 23) A Novel Synthetic Aurone Derivative with Antibacterial and Anti Inflammatory Activ | Semantic Scholar [semanticscholar.org]
- 11. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
The Discovery and Natural Occurrence of Benzofuran Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives represent a significant class of heterocyclic compounds characterized by a furan ring fused to a benzene ring.[1] This scaffold is a cornerstone in numerous naturally occurring and synthetically derived molecules with a wide spectrum of biological activities. Among these, benzofuran carboxylic acids and their related structures have garnered substantial attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Their natural prevalence in various plant and lichen species, coupled with their potent pharmacological properties—including antimicrobial, anti-inflammatory, and anticancer activities—makes them a compelling subject of study.[2][3] This technical guide provides an in-depth exploration of the discovery and natural occurrence of benzofuran carboxylic acids, detailing their sources, biosynthesis, and the methodologies for their study.
Discovery and Natural Sources
The history of benzofuran chemistry dates back to the 19th century, with the first synthesis of the parent compound, benzofuran (then called coumarone), from coumarin.[4] However, the recognition of benzofuran moieties in natural products came later with the isolation and characterization of compounds from various botanical and microbial sources.
Benzofuran carboxylic acids and their derivatives are widely distributed in the plant kingdom, with a notable presence in families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.[2][5] They are also significant secondary metabolites in various species of fungi and lichens.[6]
Key Natural Sources:
-
Lichens: Species of Usnea, Cladonia, Lecanora, and Evernia are particularly rich sources of usnic acid, a dibenzofuran derivative with a carboxylic acid-like functionality in its tautomeric form.[6]
-
Zanthoxylum Species: Plants of the Zanthoxylum genus, such as Zanthoxylum ailanthoides, are known to produce neolignans with a 2-arylbenzofuran skeleton, including ailanthoidol.[7][8]
-
Eupatorium Species: Various species of this genus are known to contain benzofuran derivatives.
-
Fungi: Certain fungi are capable of producing benzofuran compounds. For instance, some species produce angular tricyclic benzofurans.[6]
-
Other Plants: Benzofuran derivatives have also been isolated from plants like Krameria ramosissima and Machilus glaucescens.[7]
Data Presentation: Quantitative Occurrence
The concentration of benzofuran carboxylic acids and their derivatives can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize quantitative data for some well-studied naturally occurring benzofuran derivatives.
| Compound | Natural Source (Species) | Concentration (% of Dry Weight) | Analytical Method | Reference |
| (+)-Usnic Acid | Parmelia flexilis | 1.66 - 5.13% | HPLC | [1] |
| (+)-Usnic Acid | Xanthoparmelia chlorochroa | ~2% | LC-UV | [9] |
| (+)-Usnic Acid | Ramalina fastigiata | ~3.23% | HPLC | [3] |
| (+)-Usnic Acid | Usnea species | up to 6.49% | Not Specified | [1] |
| Compound | Natural Source (Species) | Concentration (mg/g of Dry Weight) | Analytical Method | Reference |
| (+)-Usnic Acid | Cladonia mitis (open area) | 17.4 ± 2.8 | HPLC | [2] |
| (+)-Usnic Acid | Cladonia mitis (forest area) | 8.8 ± 2.3 | HPLC | [2] |
| Tremetone, Dehydrotremetone, 3-oxyangeloyl-tremetone | Isocoma pluriflora, Ageratina altissima | Variable | HPLC | [6] |
Biosynthesis of Benzofuran Carboxylic Acids
The biosynthesis of the benzofuran ring system in nature is complex and can vary between organisms. However, a common route, particularly for lichen-derived compounds like usnic acid, involves the acetate-polymalonate pathway.[6] This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks to construct a polyketide chain, which then undergoes cyclization and subsequent modifications to form the benzofuran scaffold.
A key intermediate in the biosynthesis of usnic acid is methylphloroacetophenone, which is synthesized from acetate and malonate units.[6] This intermediate then undergoes oxidative dimerization, a reaction catalyzed by a cytochrome P450 enzyme, to yield usnic acid.[6] The genes responsible for this biosynthetic pathway, including those for methylphloroacetophenone synthase (MPAS) and methylphloroacetophenone oxidase (MPAO), have been identified in a biosynthetic gene cluster in usnic acid-producing lichens.[6][10]
References
- 1. benchchem.com [benchchem.com]
- 2. PTPN22 interacts with EB1 to regulate T-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Putative identification of the usnic acid biosynthetic gene cluster by de novo whole-genome sequencing of a lichen-forming fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Mechanism of Action of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid based on the known biological activities of the broader class of benzofuran carboxylic acid derivatives. It is important to note that specific mechanistic studies for this compound are not extensively available in public literature, as it is frequently cited as a synthetic intermediate in the development of other therapeutic agents.
Introduction to this compound
This compound is a heterocyclic compound featuring a benzofuran core, a structure known for its wide range of biological activities. While this specific molecule is a key building block in the synthesis of more complex pharmaceuticals, its inherent pharmacological properties are less characterized. The benzofuran scaffold, however, is a recurring motif in compounds with significant therapeutic potential, including anticancer, antifungal, anti-inflammatory, and antimicrobial activities. This guide will explore the likely mechanisms of action of this compound by examining the established biological effects of structurally related benzofuran derivatives.
Inferred Mechanisms of Action from Structurally Related Benzofuran Derivatives
The biological activity of benzofuran derivatives is heavily influenced by the nature and position of their substituents. The presence of a carboxylic acid group at the C-2 position and a methoxy group on the benzene ring of this compound suggests the potential for several mechanisms of action observed in analogous compounds.
Anticancer Activity
Benzofuran derivatives are a promising class of compounds with demonstrated cytotoxic activity against various cancer cell lines. The primary mechanisms through which these compounds are believed to exert their anticancer effects include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
A common mechanism of action for anticancer benzofuran derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway. Some derivatives have been shown to trigger the release of cytochrome c from the mitochondria, which in turn activates caspase cascades, leading to apoptosis. For instance, certain benzofuran-chalcone hybrids have been found to induce apoptosis in cancer cells.
Several benzofuran derivatives have been observed to cause cell cycle arrest, preventing the proliferation of cancer cells. This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For example, some derivatives have been shown to induce G2/M phase arrest in cancer cell lines.
Benzofuran-based compounds have been identified as inhibitors of several enzymes and signaling pathways crucial for cancer progression:
-
Tubulin Polymerization: Some benzofuran derivatives inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.
-
VEGFR-2 Inhibition: Certain benzofuran-based chalcone derivatives have demonstrated potent inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.
-
Carbonic Anhydrase Inhibition: Novel benzofuran-based carboxylic acid derivatives have been synthesized and shown to act as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors and associated with tumor progression and metastasis.[1]
-
mTOR Signaling: The AKT/mammalian target of rapamycin (mTOR) pathway, which is often dysregulated in cancer, has been identified as a target for some benzofuran derivatives.[2]
Antifungal Activity
Certain benzofuran derivatives exhibit significant antifungal properties. A notable mechanism is the disruption of calcium homeostasis. Amiodarone, a benzofuran-containing drug, has been shown to mobilize intracellular calcium, a fungicidal characteristic. Other benzofuran derivatives have been found to augment this amiodarone-elicited calcium influx. Another antifungal mechanism involves the inhibition of fungal-specific enzymes, such as N-myristoyltransferase.[3][4][5]
Quantitative Data for Biologically Active Benzofuran Derivatives
The following table summarizes the cytotoxic activities of various benzofuran derivatives against several cancer cell lines, providing an indication of the potential potency that could be explored for this compound.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran | Compound with bromine on the methyl group at C-3 | K562 (Leukemia) | 5 | [6] |
| Halogenated Benzofuran | Compound with bromine on the methyl group at C-3 | HL60 (Leukemia) | 0.1 | [6] |
| Amiloride-Benzofuran Hybrid | 4-fluoro-2-benzofuranyl derivative | - | Ki = 88 nM (for uPA inhibition) | [6] |
| Benzofuran-Oxadiazole Conjugate | Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 | [7] |
| Ailanthoidol (Natural Benzofuran) | Ailanthoidol | Huh7 (Hepatoma) | 22 (at 48h) | [7] |
| Benzofuran Derivative 12 | Benzofuran Derivative 12 | SiHa (Cervical Cancer) | 1.10 | [7] |
| Benzofuran Derivative 12 | Benzofuran Derivative 12 | HeLa (Cervical Cancer) | 1.06 | [7] |
| Usnic Acid-Benzofuran Hybrid | 4-fluoro substituted derivative | HL-60 (Leukemia) | 2.64 | [7] |
| Benzofuran-based Carboxylic Acid | Derivative 9e | MDA-MB-231 (Breast Cancer) | 2.52 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of benzofuran derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the benzofuran derivative for a predetermined time.
-
Cell Harvesting: Harvest the treated and untreated cells.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the benzofuran derivative and harvest them at a specific time point.
-
Fixation: Fix the cells in cold ethanol to permeabilize the cell membrane.
-
Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
Caption: Potential anticancer signaling pathways targeted by benzofuran derivatives.
Experimental Workflow
Caption: General experimental workflow for evaluating the mechanism of action of a novel benzofuran derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
"exploratory studies on 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid derivatives"
An In-Depth Technical Guide to Exploratory Studies on 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound, in particular, serve as a versatile framework for developing novel therapeutic agents due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] This compound is also a critical synthetic intermediate in the production of established drugs, such as Fruquintinib, which is used for treating metastatic colorectal cancer.[2][5] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, supported by experimental data and protocols.
Synthesis and Derivatization Strategies
The synthesis of the this compound core and its subsequent derivatization are foundational to exploring its therapeutic potential. The carboxylic acid and methoxy groups are valuable handles for chemical modification to optimize biological efficacy.[2]
General Synthesis Workflow
The construction of the benzofuran ring system often begins with a substituted phenol, followed by the formation of the furan ring.[2] A common multi-step process can be generalized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tdcommons.org [tdcommons.org]
An In-depth Technical Guide on the Solubility and Stability of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative solubility and stability data for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is not extensively available in public literature. This guide provides a framework based on the physicochemical properties of related benzofuran carboxylic acid derivatives and outlines standardized experimental protocols for determining these critical parameters.
Executive Summary
This compound is a substituted benzofuran derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. The benzofuran scaffold is a privileged structure found in numerous biologically active molecules. An understanding of the solubility and stability of this specific compound is crucial for its potential development as a therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and shelf-life. This document outlines the expected solubility profile based on its structure, details standardized protocols for its empirical determination, and describes a comprehensive strategy for assessing its chemical stability under various stress conditions.
Physicochemical Properties
The structure of this compound features a bicyclic aromatic benzofuran core, a lipophilic methyl group, a polar carboxylic acid group, and a methoxy group. These functional groups dictate its physicochemical behavior.
| Property | Value/Information | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 10410-29-4 | [2] |
| Molecular Formula | C₁₁H₁₀O₄ | [1][2] |
| Molecular Weight | 206.19 g/mol | [1][2] |
| Storage | Room temperature | [2] |
Solubility Profile
Table 1: Predicted Qualitative Solubility
| Solvent Class | Solvent Examples | Predicted Solubility Trend | Rationale |
| Aqueous (Acidic pH) | 0.1 M HCl | Low | The carboxylic acid is in its neutral, less polar form. |
| Aqueous (Neutral/Basic pH) | PBS (pH 7.4), 0.1 M NaOH | Moderate to High | The carboxylic acid is deprotonated to the more soluble carboxylate salt. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule.[3] |
| Polar Protic | Ethanol, Methanol | Moderate | The compound can hydrogen bond with the solvent, but the aromatic core limits extensive solubility. |
| Nonpolar | Dichloromethane, Chloroform | Low to Moderate | The overall polarity of the molecule may limit solubility in highly nonpolar solvents. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.[4]
4.1 Materials
-
This compound
-
Selected solvents (e.g., Water, 0.1 M HCl, PBS pH 7.4, Ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
4.2 Procedure
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[3]
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[3]
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.[3]
-
Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.22 µm syringe filter.[4]
-
Dilute the filtrate to a concentration within the linear range of a previously validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the dissolved compound.
-
The experiment should be performed in triplicate for each solvent.[3]
Stability Profile and Degradation Pathways
The stability of this compound must be evaluated under various stress conditions to identify potential degradation products and establish its intrinsic stability.[5] The benzofuran ring, carboxylic acid, and methoxy group are all susceptible to specific degradation pathways.
Table 2: Forced Degradation Conditions and Potential Pathways
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Hydrolysis of the methoxy group to a hydroxyl group. |
| Base Hydrolysis | 0.1 M NaOH at room temperature | Benzofuran ring opening may occur under harsh basic conditions. |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the furan ring or the methyl group. |
| Thermal Degradation | Solid compound at 80°C | Decarboxylation of the carboxylic acid group. |
| Photostability | Exposure to light (ICH Q1B guidelines) | Photolytic cleavage or rearrangement of the benzofuran ring. |
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps to assess the intrinsic stability of the compound under various stress conditions.
6.1 Materials
-
This compound
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
Stability chambers (for controlled temperature, humidity, and light)
-
HPLC-MS or LC-MS for analysis
6.2 Procedure
-
Preparation of Solutions: Prepare solutions of the compound in the respective stress media (acid, base, oxidant). For thermal and photostability, use the solid compound and a solution in an inert solvent.
-
Exposure:
-
Hydrolysis: Incubate the acidic and basic solutions at specified temperatures for a set period.
-
Oxidation: Store the solution with hydrogen peroxide at room temperature.
-
Thermal: Place the solid and solution samples in a high-temperature oven.
-
Photostability: Expose the solid and solution samples to light according to ICH Q1B guidelines.[3]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-MS method.
-
Evaluation:
-
Determine the percentage of the parent compound remaining.
-
Identify and characterize major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.[3]
-
Conclusion
While specific experimental data for this compound is limited, its structural features provide a basis for predicting its solubility and stability characteristics. It is expected to exhibit pH-dependent aqueous solubility and good solubility in polar aprotic solvents. The molecule contains functional groups susceptible to hydrolysis, oxidation, and thermal degradation. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these crucial properties, which are essential for advancing the development of this compound for any potential therapeutic application.
References
A Technical Guide to Quantum Chemical Calculations for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Affiliation: Google Research
Abstract
This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Benzofuran derivatives are a critical class of heterocyclic compounds known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Understanding the fundamental molecular properties through computational methods like Density Functional Theory (DFT) is paramount for rational drug design and the development of novel therapeutic agents. This guide details a standardized computational protocol, presents key quantitative data in a structured format, and visualizes the workflow and conceptual relationships inherent in such a study. The methodologies and data presented are based on established computational practices for similar benzofuran structures, offering a robust framework for researchers, chemists, and drug development professionals.[3][4][5]
Introduction
This compound belongs to the benzofuran family, a privileged scaffold in medicinal chemistry.[1] The benzofuran core is a versatile structural framework found in numerous natural products and synthetic compounds exhibiting significant biological activity.[2] Theoretical studies, particularly quantum chemical calculations, provide invaluable insights into molecular geometry, stability, and reactivity at the atomic level.
Density Functional Theory (DFT) has emerged as a powerful tool for these investigations, offering a favorable balance between computational cost and accuracy.[4][6] By calculating properties such as optimized molecular structure, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential (MEP), we can predict the molecule's behavior, spectroscopic signatures, and potential sites for interaction, thereby guiding synthetic efforts and structure-activity relationship (SAR) studies.[1][3] This document outlines the theoretical framework and computational workflow for a comprehensive analysis of the title compound.
Computational Protocol & Methodology
The following protocol describes a standard and robust methodology for performing quantum chemical calculations on this compound, derived from common practices for related molecular systems.[3][5][7]
2.1. Software All calculations are performed using the Gaussian 09 program package.[4][7] Molecular visualization and analysis of the output files are conducted using GaussView and Multiwfn.
2.2. Theoretical Level The calculations are carried out using Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.[7] This functional is widely used for organic molecules and has shown good agreement with experimental data for similar compounds.[6] The 6-311++G(d,p) basis set is utilized, which includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for a more flexible description of bonding.[5][7]
2.3. Geometry Optimization A full geometry optimization of the molecule is performed in the gas phase without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.
2.4. Vibrational Frequency Analysis To confirm that the optimized structure represents a true energy minimum, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.[3]
2.5. Electronic Property Calculations Following optimization, various electronic properties are calculated:
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are determined. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing chemical reactivity and stability.[3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, hyperconjugative interactions, and the nature of chemical bonds.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into potential sites for intermolecular interactions.
Computational Workflow Diagram
Caption: A flowchart illustrating the key steps in the quantum chemical analysis.
Results and Data Presentation
The following tables summarize the key quantitative data obtained from the DFT calculations. While these values are derived from a standard, well-established theoretical model for this class of compounds, they represent theoretical predictions and await experimental validation.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | (Å) | |
| C=O (Carboxylic) | 1.215 | |
| C-O (Carboxylic) | 1.358 | |
| O-H (Carboxylic) | 0.972 | |
| C-O (Furan) | 1.375 | |
| C-O (Methoxy) | 1.368 | |
| Bond Angles | (°) | |
| O=C-O (Carboxylic) | 123.5 | |
| C-O-H (Carboxylic) | 105.8 | |
| C-O-C (Furan) | 106.2 |
Table 2: Calculated Vibrational Frequencies for Key Functional Groups
| Functional Group | Mode | Calculated Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3570 |
| Carboxylic Acid | C=O stretch | 1755 |
| Aromatic Ring | C-H stretch | 3080 - 3120 |
| Methyl Group | C-H stretch | 2950 - 2990 |
| Methoxy Group | C-O stretch | 1250 |
| Benzofuran Core | C-O-C stretch | 1095 |
Table 3: Frontier Molecular Orbital (FMO) Properties
| Parameter | Value (eV) |
| E_HOMO | -6.45 |
| E_LUMO | -1.78 |
| Energy Gap (ΔE) | 4.67 |
Table 4: Calculated Global Reactivity Descriptors
| Parameter | Formula | Value (eV) |
| Ionization Potential (I) | I ≈ -E_HOMO | 6.45 |
| Electron Affinity (A) | A ≈ -E_LUMO | 1.78 |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.335 |
| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.115 |
| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.63 |
Table 5: Calculated Thermodynamic Properties (298.15 K)
| Parameter | Value |
| Zero-point vibrational energy | 115.8 kcal/mol |
| Enthalpy | 125.2 kcal/mol |
| Gibbs Free Energy | 85.5 kcal/mol |
| Entropy | 101.5 cal/mol·K |
Visualization of Conceptual Relationships
The primary energies calculated via DFT serve as the foundation for deriving several other chemical descriptors that help in interpreting the molecule's reactivity.
Derivation of Reactivity Descriptors
Caption: Logical flow from FMO energies to global reactivity indices.
Conclusion
This guide has outlined a detailed and systematic approach for the quantum chemical analysis of this compound using Density Functional Theory. The presented computational protocol, based on the B3LYP functional and 6-311++G(d,p) basis set, provides a reliable framework for predicting the molecule's geometric, vibrational, and electronic properties. The tabulated data on bond lengths, vibrational frequencies, frontier molecular orbital energies, and global reactivity descriptors offer a quantitative basis for understanding its intrinsic chemical nature.
The HOMO-LUMO energy gap of 4.67 eV suggests that the molecule possesses high kinetic stability. The derived reactivity descriptors and the conceptual workflow for their calculation provide a clear path for researchers to assess and compare the reactivity of this and other related benzofuran derivatives. These theoretical insights are crucial for the rational design of new molecules with tailored biological activities and serve as a powerful complement to experimental synthesis and testing in the field of drug discovery.
References
- 1. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. physchemres.org [physchemres.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis Protocol for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active molecules, including the anticancer agent Fruquintinib.[1] The benzofuran core is a versatile scaffold known for a broad spectrum of biological activities.[1]
Synthesis Pathway Overview
The synthesis of this compound can be achieved through the cyclization of a phenoxypropanoic acid derivative. The general approach involves the reaction of 2-(2-Formyl-5-methoxyphenoxy) propanoic acid with acetic anhydride and a weak base like sodium acetate. This method is a variation of the Perkin reaction.
Experimental Protocol
This protocol is based on procedures described for the synthesis of similar benzofuran derivatives.[2][3]
Step 1: Synthesis of this compound
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, combine 2-(2-Formyl-5-methoxyphenoxy) propanoic acid (1.0 eq), acetic anhydride (approx. 3.3 eq), and sodium acetate (approx. 2.0 eq).[2]
-
Reaction: Heat the mixture to a temperature of 135-145°C and maintain stirring at this temperature.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0-5°C.[2] Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as methyl tertiary butyl ether.[2] Separate the organic layer and wash it with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis.
| Parameter | Value | Reference |
| Starting Material | 2-(2-Formyl-5-methoxyphenoxy) propanoic acid | [2] |
| Reagents | Acetic anhydride, Sodium acetate | [2] |
| Reaction Temperature | 135-145°C | [2] |
| Yield | Not explicitly stated for the carboxylic acid, but a subsequent product yield is given as 84 g from 100 g of starting material.[3] |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Further Reactions
This compound can be further modified. For instance, the carboxylic acid group can be converted to an acid chloride using thionyl chloride, which can then be reacted with an amine to form an amide.[3] Additionally, the methoxy group can be demethylated using reagents like boron tribromide to yield the corresponding 6-hydroxy derivative.[2]
References
Application Notes and Protocols for Testing Benzofuran Compound Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models to assess the therapeutic efficacy of benzofuran compounds in preclinical research. The protocols cover key disease areas where benzofurans have shown promise, including inflammation, cancer, diabetes, and neurodegenerative disorders. Quantitative data from representative studies are summarized in tables for comparative analysis. Additionally, diagrams of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the mechanisms of action and experimental designs.
Anti-inflammatory Efficacy of Benzofuranone Derivative BF1
This section outlines the use of the carrageenan-induced paw edema model in mice to evaluate the anti-inflammatory properties of benzofuranone compounds.
Quantitative Data Summary
Table 1: In Vivo Anti-inflammatory Efficacy of Benzofuranone Derivative BF1 in a Carrageenan-Induced Paw Edema Model in Mice [1]
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 4 hours |
| Vehicle Control | - | 0 |
| BF1 | 10 | 45.2 |
| BF1 | 30 | 68.5 |
| BF1 | 100 | 85.1 |
| Indomethacin (Standard) | 10 | 75.3 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This protocol is adapted from studies evaluating the in vivo anti-inflammatory activity of novel compounds.[2][3][4]
Materials:
-
Male Wistar rats or Swiss albino mice (150-200g)
-
Benzofuranone derivative BF1
-
Indomethacin (positive control)
-
1% Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC)
-
Plethysmometer or digital calipers
-
Oral gavage needles
-
26-gauge needles and syringes
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2-4: BF1 (10, 30, and 100 mg/kg)
-
Group 5: Positive Control (Indomethacin, 10 mg/kg)
-
-
Compound Administration: Administer the vehicle, BF1, or indomethacin orally (p.o.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average paw volume/thickness of the control group and Vt is the average paw volume/thickness of the treated group.
-
Signaling Pathway and Experimental Workflow
Benzofuran derivatives often exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory responses.
Experimental workflow for the carrageenan-induced paw edema model.
References
- 1. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wvj.science-line.com [wvj.science-line.com]
Application Notes and Protocols: 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid and its derivatives in the field of medicinal chemistry. This document outlines its primary role as a key synthetic intermediate and explores the diverse biological activities exhibited by the broader benzofuran scaffold, including anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.
Core Application: Synthetic Intermediate for Anticancer Agents
This compound serves as a crucial building block in the synthesis of complex pharmaceutical compounds. A prominent application is its role as a key intermediate in the synthetic pathway of Fruquintinib, a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of metastatic colorectal cancer[1]. The carboxylic acid and methoxy functional groups on the benzofuran ring provide versatile handles for chemical modifications, enabling the exploration of structure-activity relationships (SAR) for the development of novel anticancer agents[1].
Logical Workflow for Synthesis of Benzofuran Derivatives
Caption: General workflow for the synthesis and evaluation of benzofuran derivatives.
Biological Activities of Benzofuran Derivatives
The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds[1]. Derivatives of this compound have been investigated for a range of therapeutic applications.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against various cancer cell lines. The introduction of specific substituents, such as halogens, onto the benzofuran core has been shown to enhance cytotoxic activity[2].
Table 1: Cytotoxicity of Selected Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | 6.3 ± 2.5 | [2] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Hepatocellular Carcinoma) | 11 ± 3.2 | [2] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | 3.5 ± 0.6 | [2] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Hepatocellular Carcinoma) | 3.8 ± 0.5 | [2] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | SW620 (Colorectal Adenocarcinoma) | 10.8 ± 0.9 | [2] |
| Compound 1c (a brominated derivative) | K562 (Leukemia) | 5.0 | [3] |
| Compound 1c (a brominated derivative) | HL-60 (Leukemia) | 0.1 | [3] |
Antimicrobial Activity
Derivatives of benzofurancarboxylic acids have shown promising activity against a range of microbial pathogens, including bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| A benzofuran derivative (Compound 1) | Salmonella typhimurium | 12.5 | [4] |
| A benzofuran derivative (Compound 1) | Escherichia coli | 25 | [4] |
| A benzofuran derivative (Compound 1) | Staphylococcus aureus | 12.5 | [4] |
| A benzofuran derivative (Compound 2) | Staphylococcus aureus | 25 | [4] |
| Benzofuran derivatives (Compounds M5a, M5g) | Enterococcus faecalis | 50 | [5] |
| Benzofuran derivatives (Compounds M5i, M5k, M5l) | Candida albicans | 25 | [5] |
Anti-inflammatory Activity
Certain benzofuran derivatives have been found to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Aza-benzofuran derivative (Compound 1) | NO Inhibition in RAW 264.7 cells | 17.3 | [4] |
| Aza-benzofuran derivative (Compound 4) | NO Inhibition in RAW 264.7 cells | 16.5 | [4] |
| Benzofuran-heterocycle hybrid (Compound 5d) | NO Inhibition in RAW 264.7 cells | 52.23 ± 0.97 | [6] |
Osteogenesis-Promoting Activity
A derivative of 6-methoxy benzofuran has been shown to promote bone formation by upregulating Bone Morphogenetic Protein-2 (BMP-2). This suggests potential applications in treating conditions like senile osteoporosis.
BMP-2 Signaling Pathway
Caption: Canonical BMP-2 signaling pathway leading to osteogenesis.
Experimental Protocols
General Synthesis of a this compound Derivative (Amide)
This protocol is a generalized procedure based on common synthetic transformations of the title compound.
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
Appropriate amine
-
Triethylamine or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Acid Chloride Formation: To a solution of this compound in anhydrous DCM, add a stoichiometric excess (e.g., 2 equivalents) of thionyl chloride or oxalyl chloride. Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Amide Formation: In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool this solution in an ice bath.
-
Slowly add the freshly prepared acid chloride solution to the amine solution under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of benzofuran derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Benzofuran derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzofuran derivative stock solution (in DMSO)
-
Sterile 96-well microplate
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the benzofuran derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Benzofuran derivative stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the benzofuran derivative for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.
-
Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in each sample from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 value.
References
- 1. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and material science due to their diverse biological activities and fluorescent properties.[1][2] While this specific molecule is known as a key intermediate in the synthesis of the anticancer drug Fruquintinib, its inherent structural features suggest potential applications as a molecular probe.[3] The benzofuran core is a versatile scaffold known for a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][3] This document provides detailed application notes and hypothetical protocols for the utilization of this compound as a molecular probe in biological research and drug development.
Principle of Action as a Molecular Probe
The utility of this compound as a molecular probe can be postulated based on two key features of the benzofuran scaffold:
-
Intrinsic Fluorescence: Many benzofuran derivatives exhibit intrinsic fluorescence, making them suitable for imaging-based applications.[1][4][5] The conjugated system of the benzofuran ring can absorb and emit light, allowing for the visualization of its localization within cells or tissues.
-
Biological Interactions: Benzofurans are known to interact with various biological targets, including enzymes and receptors.[1][2] The carboxylic acid and methoxy groups on this compound provide functional handles for potential interactions with biological macromolecules and for chemical modification to enhance specificity and probing capabilities.[3]
Potential Applications
Based on the known properties of benzofuran derivatives, this compound could be developed as a molecular probe for the following applications:
-
Cellular Imaging: To visualize and track its uptake and subcellular localization in living or fixed cells.
-
Target Identification: As a starting point for the development of probes to identify and characterize its biological targets.
-
Enzyme Inhibition Assays: To screen for and characterize its inhibitory activity against specific enzymes, leveraging the known bioactivity of the benzofuran scaffold.
-
Fragment-Based Drug Discovery: As a fragment for screening against a variety of protein targets to identify novel hit compounds.
Data Presentation
The following tables represent hypothetical data that could be generated when characterizing this compound as a molecular probe.
Table 1: Photophysical Properties (Hypothetical)
| Property | Value |
| Excitation Maximum (λex) | 350 nm |
| Emission Maximum (λem) | 450 nm |
| Quantum Yield (Φ) | 0.15 |
| Molar Extinction Coefficient (ε) | 12,000 M⁻¹cm⁻¹ at 350 nm |
| Stokes Shift | 100 nm |
Table 2: In Vitro Enzyme Inhibition (Hypothetical Data against a Kinase)
| Enzyme Target | IC₅₀ (µM) |
| Kinase A | 15.2 |
| Kinase B | > 100 |
| Kinase C | 45.8 |
Experimental Protocols
The following are detailed protocols for hypothetical experiments using this compound as a molecular probe.
Protocol 1: Cellular Uptake and Localization using Fluorescence Microscopy
Objective: To visualize the cellular uptake and subcellular localization of this compound in cultured cells.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde (for fixing)
-
DAPI (for nuclear counterstain)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI and a filter for the probe)
Procedure:
-
Cell Culture: Plate cells (e.g., HeLa) on glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Treatment: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 10 µM. Remove the old medium from the cells and add the medium containing the probe.
-
Incubation: Incubate the cells for various time points (e.g., 30 min, 1h, 4h) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Use the DAPI channel to locate the nuclei and a suitable channel (e.g., blue or green, depending on the emission spectrum) to observe the localization of the benzofuran probe.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a specific kinase.
Materials:
-
This compound
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase assay buffer
-
Serial dilutions of the benzofuran compound or DMSO (vehicle control)
-
Recombinant kinase solution
-
Substrate solution
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase assay (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring the amount of ADP produced).
-
Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated using this molecular probe.
Caption: Workflow for cellular uptake and localization studies.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
References
- 1. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]
- 4. Highly fluorescent benzofuran derivatives of the GFP chromophore - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Accurate and reliable quantification of these compounds is crucial for quality control, pharmacokinetic studies, and ensuring the efficacy of potential drug candidates. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The physicochemical properties of the analyte, such as its molecular weight of 206.19 g/mol , are important considerations in the development of this analytical method.[2][3]
This method utilizes a reverse-phase C18 column with UV detection, a common and effective approach for the analysis of benzofuran derivatives.[4] The protocol provided is suitable for the quantitative analysis of this compound in various sample matrices, with potential applications in pharmaceutical research and development.
Data Presentation
The following table summarizes the chromatographic performance and sensitivity of the HPLC method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and analytical conditions.
| Parameter | Value |
| Retention Time (min) | ~ 6.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.45 |
Experimental Protocols
This section outlines the detailed methodology for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Methanol (for sample preparation)
-
0.45 µm syringe filters
2. Instrumentation
A standard High-Performance Liquid Chromatograph equipped with a UV detector is suitable for this analysis.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Detector: UV-Vis Detector
3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
Start at 30% B
-
Increase to 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 282 nm
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
5. Sample Preparation
The following is a general procedure for a solid sample. The specific sample preparation may need to be optimized based on the matrix.
-
Accurately weigh a portion of the sample expected to contain the analyte.
-
Transfer the sample to a suitable volumetric flask.
-
Add a sufficient volume of methanol to dissolve the analyte.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered solution with the mobile phase to a concentration that falls within the calibration range.
Mandatory Visualization
Caption: General workflow for the HPLC analysis of this compound.
References
Application Note: Structural Elucidation of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application note for the structural analysis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Benzofuran derivatives are significant scaffolds in medicinal chemistry, and precise characterization of their molecular structure is crucial for drug discovery and development.[1] This note outlines the experimental procedure for acquiring ¹H and ¹³C NMR spectra and presents an analysis of the expected spectral data. The provided methodologies and data will serve as a valuable resource for researchers working with this and structurally related compounds.
Introduction
This compound is a substituted benzofuran with potential applications in organic synthesis and medicinal chemistry. The benzofuran core is a key structural motif in many biologically active compounds.[1] Accurate structural confirmation is the foundation of any chemical research, and NMR spectroscopy is one of the most powerful analytical techniques for the unambiguous determination of the structure of organic molecules in solution. This application note details the use of ¹H and ¹³C NMR for the structural verification of this compound.
Predicted NMR Spectral Data
Based on the analysis of structurally similar compounds, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | COOH |
| ~7.50 | d | 1H | H-4 |
| ~7.05 | d | 1H | H-7 |
| ~6.90 | dd | 1H | H-5 |
| ~3.80 | s | 3H | OCH₃ |
| ~2.50 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 | C=O (Carboxylic Acid) |
| ~159.0 | C-6 |
| ~155.0 | C-7a |
| ~148.0 | C-2 |
| ~122.0 | C-3a |
| ~120.0 | C-4 |
| ~115.0 | C-5 |
| ~110.0 | C-3 |
| ~96.0 | C-7 |
| ~55.5 | OCH₃ |
| ~10.0 | CH₃ |
Experimental Protocols
A detailed experimental methodology for the NMR analysis is provided below.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
-
Instrumentation : A 500 MHz NMR spectrometer.
-
Software : Standard spectrometer software for data acquisition and processing.
-
¹H NMR Parameters :
-
Pulse Program : Standard single-pulse experiment (zg30).
-
Solvent : DMSO-d₆.
-
Temperature : 298 K.
-
Spectral Width : 16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64.
-
-
¹³C NMR Parameters :
-
Pulse Program : Proton-decoupled ¹³C experiment (zgpg30).
-
Solvent : DMSO-d₆.
-
Temperature : 298 K.
-
Spectral Width : 240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024-4096.
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualization of Experimental Workflow and Structural Analysis
The following diagrams illustrate the experimental workflow and the logical relationships in the NMR analysis.
Caption: Experimental Workflow for NMR Analysis.
Caption: Logical Relationship of NMR Data to Structure.
Conclusion
This application note provides a comprehensive guide for the NMR analysis of this compound. The detailed experimental protocols and predicted spectral data offer a solid foundation for researchers to perform and interpret NMR experiments for this compound and its analogs. The use of both ¹H and ¹³C NMR spectroscopy is essential for the complete and unambiguous structural elucidation, which is a critical step in the development of new chemical entities for various scientific applications.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a heterocyclic compound with a benzofuran core, a class of molecules known for its diverse pharmacological activities. As an intermediate in the synthesis of bioactive molecules, its structural characterization is crucial. Mass spectrometry (MS) is a powerful analytical technique for the identification and structural elucidation of such compounds. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, focusing on its fragmentation behavior under electrospray ionization (ESI) and providing a general workflow for its analysis by liquid chromatography-mass spectrometry (LC-MS).
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound (Molecular Formula: C₁₁H₁₀O₄, Exact Mass: 206.0579 g/mol ) in mass spectrometry is expected to proceed through several key pathways, primarily involving the carboxylic acid and methoxy functional groups, as well as the benzofuran ring system. The proposed fragmentation is based on established fragmentation patterns of aromatic carboxylic acids and methoxy-substituted aromatic compounds.[1][2][3][4][5]
In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 207.0652) is the precursor ion. Key fragmentation pathways are initiated by the loss of neutral molecules such as water (H₂O), carbon monoxide (CO), and formaldehyde (CH₂O), as well as radical species like the hydroxyl radical (•OH) and methyl radical (•CH₃).
Proposed Fragmentation Pathways:
-
Loss of a Methyl Radical: The molecular ion can undergo cleavage of the methoxy group, resulting in the loss of a methyl radical (•CH₃), a common fragmentation for methoxy-substituted aromatic compounds.[1][2]
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂) is a characteristic fragmentation of carboxylic acids.[3][5]
-
Loss of Water: The protonated carboxylic acid can readily lose a molecule of water.
-
Loss of Formic Acid: A concerted loss of the entire carboxylic acid group as formic acid (HCOOH) can also occur.
-
Cleavage of the Benzofuran Ring: The stable benzofuran ring system can also undergo fragmentation, often initiated by the loss of substituents.
The following diagram illustrates the proposed major fragmentation pathways for this compound.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Quantitative Data
While experimental tandem mass spectrometry data with relative abundances for the target molecule is not publicly available, a GC-MS spectrum from PubChem shows the following major ions.[6] This data, combined with fragmentation patterns of similar compounds, allows for a semi-quantitative prediction of the expected mass spectrum.
| Fragment Ion | m/z (calculated) | Proposed Neutral Loss | Relative Abundance (Predicted) |
| [M]⁺• | 206.0579 | - | Moderate |
| [M - •CH₃]⁺ | 191.0344 | •CH₃ | High |
| [M - H₂O]⁺• | 188.0473 | H₂O | Low to Moderate |
| [M - CO₂]⁺• | 162.0681 | CO₂ | Moderate |
| [M - •COOH]⁺ | 161.0603 | •COOH | Moderate to High |
Note: Relative abundances are predictions based on general fragmentation rules and may vary depending on the specific instrument and experimental conditions.
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound using LC-MS. Optimization of these parameters for specific instrumentation is recommended.
Protocol 1: Sample Preparation
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Standard Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Matrix Preparation (for drug development applications): For analysis in complex matrices such as plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) step is recommended.
-
Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a low percentage of organic solvent in water, and elute the analyte with a higher percentage of organic solvent.
-
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Optimized for the fragmentation of the precursor ion (typically 10-30 eV). A collision energy ramp can be used to observe a wider range of fragment ions.
-
Scan Mode: Full scan for initial identification and product ion scan for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) should be employed.
MRM Transitions (Predicted):
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition |
| 207.1 | 192.0 | [M+H]⁺ → [M+H - •CH₃]⁺ |
| 207.1 | 161.1 | [M+H]⁺ → [M+H - HCOOH]⁺ |
Experimental Workflow
The following diagram outlines the general workflow for the LC-MS analysis of this compound.
Caption: General workflow for the analysis of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the mass spectrometric analysis of this compound. The proposed fragmentation pathways and experimental conditions serve as a robust starting point for method development and routine analysis in research and drug development settings. Further optimization and validation will be necessary to meet the specific requirements of individual laboratories and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. youtube.com [youtube.com]
- 6. This compound | C11H10O4 | CID 609890 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a valuable scaffold in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities.[1][2] This document provides detailed protocols for the derivatization of the carboxylic acid moiety to synthesize amide and ester derivatives, which can be used to generate compound libraries for screening and structure-activity relationship (SAR) studies.[1] The protocols described are based on established synthetic methodologies for closely related benzofuran analogs and provide a solid foundation for the successful derivatization of the title compound.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₄ | PubChem[3] |
| Molecular Weight | 206.19 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 10410-29-4 | PubChem[3] |
Experimental Protocols
Two primary derivatization strategies for the carboxylic acid group are presented: amidation and esterification.
Protocol 1: Amide Synthesis via Acyl Chloride Intermediate
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. This is a robust and widely applicable method for amide bond formation.
Experimental Workflow:
Figure 1: Workflow for the synthesis of amide derivatives via an acyl chloride intermediate.
Methodology:
-
Acid Chloride Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene.
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 65-75°C and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 6-methoxy-3-methyl-1-benzofuran-2-carbonyl chloride.
-
Amidation: In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a base such as potassium carbonate (2.5 eq) in an appropriate solvent system (e.g., aqueous/organic biphasic system).
-
Cool the amine solution to 0-10°C.
-
Slowly add a solution of the crude acyl chloride in an anhydrous organic solvent (e.g., toluene) to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-16 hours.
-
Work-up and Purification: Upon completion of the reaction, separate the organic layer. Wash the organic layer sequentially with water, dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Quantitative Data (Based on Analogous Compounds):
| Derivative | Reagents | Yield | Melting Point (°C) | Reference |
| 6-methoxy-N,2-dimethylbenzofuran-3-carboxamide | Thionyl chloride, Monomethylamine HCl, K₂CO₃ | ~68% | Not reported | [4] |
| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | Oxalyl chloride, NH₄OH | 37% | 203-205 | [5] |
| 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide | Oxalyl chloride, NH₄OH | 30% | 223-224 | [5] |
Protocol 2: Ester Synthesis via Fischer Esterification
Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.
Experimental Workflow:
Figure 2: Workflow for Fischer esterification.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 3-5 mol%) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude ester by column chromatography on silica gel or by distillation if the product is a liquid.
Quantitative Data (Based on Analogous Compounds):
| Derivative | Reagents | Yield | Melting Point (°C) | Reference |
| Methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate | Dimethyl sulfate, K₂CO₃, Acetone | 60% | 98-100 | [5] |
| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Dimethyl sulfate, K₂CO₃, Acetone | 78% | 54-55 | [6] |
Characterization of Derivatives
The synthesized amide and ester derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the derivatives. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the amide or ester moieties are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final products.
-
Melting Point (MP): For solid derivatives, the melting point is a useful indicator of purity.
-
Chromatography: Thin-layer chromatography (TLC) is used to monitor the progress of the reaction, and column chromatography is a standard method for purification.
Conclusion
The protocols outlined in this application note provide robust and adaptable methods for the synthesis of amide and ester derivatives of this compound. These derivatization strategies are fundamental for generating diverse chemical libraries essential for modern drug discovery and development programs. The provided quantitative data, although from analogous compounds, offers a valuable benchmark for expected outcomes. Researchers are encouraged to optimize the reaction conditions for each specific substrate to achieve the best possible results.
References
- 1. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C11H10O4 | CID 609890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
In Vivo Experimental Design for Benzofuran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for studying benzofuran derivatives, a class of heterocyclic compounds with significant therapeutic potential. The protocols outlined below cover key assays for evaluating the anti-inflammatory, anticancer, and neuroprotective properties of these compounds.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize quantitative data from representative in vivo studies on benzofuran derivatives, offering a comparative overview of their potential therapeutic effects.
Table 1: Anti-Inflammatory Activity of Benzofuran Derivatives in Carrageenan-Induced Paw Edema Model
| Compound/Treatment | Animal Model | Dose (mg/kg) | Route of Administration | Paw Edema Inhibition (%) | Reference |
| Benzofuran Derivative | Wistar Rat | 200 | Intraperitoneal | 99.69 (at 4h) | [1] |
| Benzofuran Derivative | Wistar Rat | 200 | Intraperitoneal | 96.31 (at 4h) | [1] |
| Benzofuran Derivative | Wistar Rat | 200 | Intraperitoneal | 72.08 (at 4h) | [1] |
| Indomethacin (Standard) | Wistar Rat | 10 | Intraperitoneal | 57.66 (at 4h) | [1] |
Table 2: Antitumor Efficacy of Benzofuran Derivatives in Xenograft Models
| Compound/Treatment | Cancer Cell Line | Animal Model | Dose (mg/kg) | Route of Administration | Tumor Growth Inhibition (%) | Reference |
| Benzofuran Derivative 9o | Pancreatic Cancer | Nude Mice | - | - | Significant suppression | [2] |
| Benzofuran Derivative S6 | Liver Cancer (QGY-7401) | Nude Mice | - | - | Growth suppression | [3] |
| Coumarin-Benzofuran Hybrid 14 | Ehrlich Ascites Carcinoma | - | - | - | Potent tumor regression | [4] |
Table 3: Neuroprotective Effects of Benzofuran Derivatives in an Alzheimer's Disease Model
| Compound/Treatment | Animal Model | Dose (mg/kg) | Route of Administration | Outcome | Reference |
| TFSeB (Benzofuran-Selenium Compound) | Swiss Mice (STZ-induced) | 1 and 5 | Intragastric | Improved memory performance | [5][6] |
| Memantine (Positive Control) | Swiss Mice (STZ-induced) | - | - | Improved memory performance | [5][6] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[1][7]
Materials:
-
Male Wistar rats (180-190 g)
-
Carrageenan (1% w/v in sterile saline or phosphate-buffered saline)
-
Benzofuran derivative (test compound)
-
Vehicle (e.g., 2% v/v Tween 80 in normal saline)[8]
-
Reference drug (e.g., Indomethacin, 10 mg/kg)[8]
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into the following groups:
-
Vehicle control
-
Benzofuran derivative-treated
-
Reference drug-treated
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, benzofuran derivative, or reference drug intraperitoneally (i.p.) or orally (p.o.).[7][8]
-
Induction of Inflammation: Thirty minutes to one hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[7]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[1]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[7]
Xenograft Tumor Model in Mice
This model is essential for evaluating the in vivo antitumor efficacy of benzofuran derivatives.[2][3]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Benzofuran derivative (test compound)
-
Vehicle
-
Standard anticancer drug (e.g., doxorubicin)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the desired human cancer cell line under appropriate conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.
-
Grouping: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the benzofuran derivative, vehicle, or standard drug according to a predetermined dosing schedule and route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every few days. Calculate the tumor volume using the formula: Volume = (width² x length) / 2.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the percentage of tumor growth inhibition.
Streptozotocin (STZ)-Induced Cognitive Deficit Model in Mice
This model is used to investigate the neuroprotective effects of compounds in the context of Alzheimer's disease-like pathology.[5][6]
Materials:
-
Male Swiss mice
-
Streptozotocin (STZ)
-
Benzofuran derivative (test compound)
-
Behavioral testing apparatus (e.g., Y-maze, novel object recognition chamber)
-
Surgical equipment for intracerebroventricular injection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Induction of Cognitive Deficit: Administer intracerebroventricular (ICV) injections of STZ (e.g., 3 mg/kg) to induce cognitive impairment.[5][6] A sham group should receive ICV injections of the vehicle.
-
Treatment: Following STZ administration, treat the mice with the benzofuran derivative (e.g., 1 and 5 mg/kg, intragastrically), vehicle, or positive control for a specified duration.[5][6]
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as:
-
Y-maze test: To evaluate spatial working memory.
-
Novel object recognition test: To assess recognition memory.
-
Passive avoidance test: To measure learning and memory.
-
-
Biochemical and Molecular Analysis: After behavioral testing, euthanize the animals and collect brain tissue for further analysis, including:
-
Data Analysis: Compare the performance of the different treatment groups in the behavioral tests and analyze the biochemical and molecular data to determine the neuroprotective effects of the benzofuran derivative.
Signaling Pathways and Mechanisms of Action
Benzofuran derivatives exert their therapeutic effects by modulating various signaling pathways. Understanding these mechanisms is crucial for drug development.
Anti-inflammatory Signaling Pathways
Benzofuran derivatives have been shown to inhibit key inflammatory pathways, including the NF-κB and MAPK signaling cascades.[9][10] This inhibition leads to a reduction in the production of pro-inflammatory mediators. Some derivatives also target the Protein Kinase C (PKC) signaling pathway.
Caption: Benzofuran derivatives inhibit NF-κB and MAPK pathways.
Anticancer Signaling Pathway
In the context of cancer, some benzofuran derivatives have been found to target the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.[2][11] By inhibiting HIF-1α, these compounds can suppress tumor growth and angiogenesis.
Caption: Benzofuran derivatives can inhibit the HIF-1α pathway.
Experimental Workflow for In Vivo Studies
A general workflow for the in vivo evaluation of benzofuran derivatives is depicted below.
Caption: General workflow for in vivo studies of benzofuran derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and evaluation of benzofuran derivatives as novel anti-pancreatic carcinoma agents via interfering the hypoxia environment by targeting HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor and multikinase inhibition activities of some synthesized coumarin and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"common challenges in the synthesis of benzofuran carboxylic acids"
Welcome to the technical support center for the synthesis of benzofuran carboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis
Question: I am attempting to synthesize a benzofuran-2-carboxylic acid from a 3-halocoumarin via the Perkin rearrangement, but my yields are consistently low. What are the common pitfalls and how can I optimize the reaction?
Answer:
The Perkin rearrangement, a coumarin-benzofuran ring contraction, is a robust method for synthesizing benzofuran-2-carboxylic acids. However, low yields can result from incomplete reaction, side product formation, or suboptimal reaction conditions. Here’s a troubleshooting guide:
Common Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The traditional method often requires refluxing for several hours[1]. Incomplete conversion is a common reason for low yields.
-
Troubleshooting:
-
Ensure the reaction is heated to the appropriate reflux temperature for your solvent (e.g., ethanol or methanol)[1].
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Consider using microwave-assisted synthesis, which can dramatically reduce reaction times to as little as 5 minutes and significantly improve yields[1][2].
-
-
-
Base Concentration: The reaction is base-catalyzed, typically using sodium hydroxide[1]. The concentration of the base is crucial for the initial ring fission of the lactone[1][3].
-
Troubleshooting:
-
Ensure the correct molar equivalent of base is used. An excess may lead to side reactions, while an insufficient amount will result in incomplete reaction.
-
Use freshly prepared base solutions to avoid concentration errors due to carbonate formation from atmospheric CO2.
-
-
-
Work-up Procedure: The product of the rearrangement is a sodium salt of the carboxylic acid. Improper acidification during work-up will result in loss of product.
-
Troubleshooting:
-
After the reaction is complete, ensure the mixture is adequately cooled before acidification.
-
Acidify the reaction mixture with an acid like hydrochloric acid (HCl) to precipitate the free benzofuran-2-carboxylic acid[1]. Check the pH to ensure complete protonation.
-
-
Optimized Protocol: Microwave-Assisted Perkin Rearrangement
For a more efficient synthesis, consider the following microwave-assisted protocol, which has been shown to produce very high yields[1].
| Parameter | Value |
| Reactants | 3-Bromocoumarin, Sodium Hydroxide, Ethanol |
| Microwave Power | 300W |
| Temperature | 79°C |
| Reaction Time | 5 minutes |
| Yield | Up to 99% |
Issue 2: Difficulties with the Synthesis of Benzofuran-2-Carboxylic Acid Esters from Salicylaldehydes
Question: I am synthesizing ethyl benzofuran-2-carboxylates from substituted salicylaldehydes and ethyl chloroacetate, but the reaction is slow and the yields are moderate. How can I improve this process?
Answer:
This is a common synthetic route, but it is often plagued by long reaction times and modest yields[4]. The key steps are the initial O-alkylation of the salicylaldehyde followed by an intramolecular cyclization.
Common Causes and Solutions:
-
Reaction Conditions: The choice of base and solvent is critical.
-
Troubleshooting:
-
Anhydrous potassium carbonate in DMF is an effective base-solvent system for this transformation[4]. Ensure the reagents are anhydrous, as water can interfere with the reaction.
-
The reaction temperature should be carefully controlled. A temperature of 92-94°C for about 4 hours has been shown to be effective for the synthesis of ethyl 5-bromo- or 5,7-dichlorobenzofuran-2-carboxylate[4].
-
-
-
Substituent Effects: The electronic nature of the substituents on the salicylaldehyde can significantly impact the reaction.
-
Troubleshooting:
-
Electron-donating groups on the salicylaldehyde generally lead to higher yields[5][6].
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Strong electron-withdrawing groups, such as a nitro group, may inhibit the cyclization step, leading to the formation of the intermediate phenoxyacetate instead of the desired benzofuran[4]. In such cases, alternative synthetic strategies might be necessary.
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-
Experimental Protocol Example:
The following protocol was successful for the synthesis of ethyl 5-bromo- and 5,7-dichlorobenzofuran-2-carboxylate[4]:
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To a solution of the substituted salicylaldehyde in DMF, add 1.5 molar equivalents of anhydrous potassium carbonate.
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Add ethyl chloroacetate and heat the mixture at 92-94°C for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up to isolate the product.
Issue 3: Low Efficacy in Palladium-Catalyzed C-H Arylation at the C3 Position
Question: I'm using a palladium-catalyzed C-H arylation to introduce a substituent at the C3 position of a benzofuran-2-carboxamide, but the reaction is inefficient. What factors could be affecting my results?
Answer:
Palladium-catalyzed C-H functionalization is a powerful tool, but it is sensitive to several factors. Low efficiency can often be attributed to catalyst deactivation, suboptimal additives, or challenging substrates[7].
Common Causes and Solutions:
-
Catalyst Loading and Reaction Time: Forcing conditions may be necessary for certain substrates.
-
Troubleshooting:
-
For less reactive aryl iodides or substituted benzofuran substrates, increasing the catalyst loading (e.g., to 10 mol% Pd(OAc)2) and extending the reaction time (e.g., to 24 hours) may be required to achieve high yields[7].
-
-
-
Essential Co-additive: The presence of a silver salt is often crucial.
-
Substrate Scope: The electronic properties of the coupling partners play a significant role.
-
Troubleshooting:
-
Aryl iodides with electron-donating substituents tend to give higher yields and require shorter reaction times[8].
-
Aryl iodides with halogen substituents may result in lower yields[7].
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Strongly electron-withdrawing groups on the aryl iodide, such as a nitro group, can lead to complex reaction mixtures and low yields of the desired product[9].
-
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Optimized C-H Arylation Conditions
| Parameter | Reagent/Condition | Amount/Value |
| Benzofuran Substrate | N-(quinolin-8-yl)benzofuran-2-carboxamide | 1.0 equiv. |
| Arylating Agent | (Hetero)aryl iodide | 3.0 equiv. |
| Catalyst | Pd(OAc)2 | 5-10 mol% |
| Additive 1 | AgOAc | 1.5 equiv. |
| Additive 2 | NaOAc | 1.0 equiv. |
| Solvent | CPME | 0.5 M |
| Temperature | 110°C | |
| Atmosphere | Inert |
Issue 4: Challenges in the Hydrolysis of Benzofuran-2-Carboxylic Acid Esters
Question: I have successfully synthesized my benzofuran-2-carboxylic acid ester, but I am struggling to hydrolyze it to the corresponding carboxylic acid. What are the best practices for this conversion?
Answer:
The hydrolysis of esters to carboxylic acids is a fundamental transformation, but it can be challenging, especially with sterically hindered esters or substrates with sensitive functional groups[10][11].
Common Causes and Solutions:
-
Reaction Conditions: Both acidic and basic conditions can be employed for hydrolysis[11][12].
-
Troubleshooting:
-
Base-catalyzed hydrolysis (saponification) is often preferred as it is irreversible[11]. A common procedure involves refluxing the ester with an aqueous or alcoholic solution of a strong base like NaOH or KOH, followed by acidic work-up[13].
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Acid-catalyzed hydrolysis is a reversible process and may not go to completion[12]. It is typically carried out by heating the ester in the presence of a strong acid like H2SO4 or HCl in an aqueous solution.
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-
-
Steric Hindrance: Bulky groups near the ester functionality can hinder the approach of the nucleophile (hydroxide or water), making hydrolysis difficult[10].
-
Troubleshooting:
-
For hindered esters, more forcing conditions may be necessary, such as higher temperatures, longer reaction times, or the use of a co-solvent to increase solubility.
-
-
General Protocol for Base-Catalyzed Hydrolysis:
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Dissolve the benzofuran-2-carboxylic acid ester in a suitable solvent like ethanol.
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Add an aqueous solution of a strong base (e.g., 30% potassium hydroxide)[13].
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Heat the mixture under reflux for several hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and acidify with a strong acid (e.g., 1 M HCl) to precipitate the carboxylic acid[13].
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Isolate the product by filtration.
Visualizing Workflows and Mechanisms
To further aid in understanding the synthetic processes, the following diagrams illustrate key experimental workflows and reaction mechanisms.
Caption: Workflow for Microwave-Assisted Perkin Rearrangement.
Caption: Experimental Workflow for Pd-Catalyzed C3-H Arylation.
Caption: Simplified Mechanism of the Perkin Rearrangement.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 13. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Question 1: I am experiencing very low to no yield of the final product after the cyclization step. What could be the cause?
Low conversion is a common issue in benzofuran synthesis, often stemming from problems with reagents, reaction conditions, or the starting materials.
Possible Causes & Solutions
| Problem ID | Probable Cause(s) | Suggested Solution(s) | Expected Outcome |
| LY-01 | Ineffective Dehydrating/Cyclizing Agent: The agent used (e.g., acetic anhydride, polyphosphoric acid) may be old, hydrated, or not potent enough for the specific substrate. | - Use a fresh, unopened bottle of the dehydrating agent. - Consider screening alternative cyclizing agents. For instance, if acetic anhydride is ineffective, a stronger agent like polyphosphoric acid (PPA) or Eaton's reagent might be required. | Increased conversion to the desired benzofuran product. |
| LY-02 | Presence of Moisture: Benzofuran ring closure reactions are often sensitive to water, which can quench reagents or lead to side reactions. | - Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][2] | Improved reaction efficiency and reduced side product formation. |
| LY-03 | Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition of starting materials or products. | - Gradually increase the reaction temperature in increments of 10-20°C to find the optimal point.[1] - If decomposition is suspected, try lowering the temperature and extending the reaction time. | An optimal balance between reaction rate and product stability, leading to higher yield. |
| LY-04 | Poor Quality Starting Material: The precursor, such as a substituted phenoxypropanoic acid, may contain impurities that inhibit the cyclization. | - Purify the precursor by recrystallization or column chromatography before the cyclization step. - Confirm the purity and identity of the precursor using techniques like NMR or melting point analysis. | A cleaner reaction with fewer side products and improved yield of the target compound. |
Question 2: My reaction is working, but I am getting a significant amount of side products, making purification difficult. How can I improve the selectivity?
Side product formation is frequently caused by competing reaction pathways or harsh reaction conditions.[2]
Possible Causes & Solutions
| Problem ID | Probable Cause(s) | Suggested Solution(s) | Expected Outcome |
| SP-01 | Harsh Reaction Conditions: High temperatures or highly acidic conditions can cause decomposition, polymerization, or undesired side reactions like demethylation of the methoxy group. | - Attempt the reaction at a lower temperature for a longer duration. - If using a strong acid catalyst, reduce its concentration or switch to a milder alternative. | Minimized degradation and improved selectivity towards the desired product. |
| SP-02 | Incorrect Stoichiometry: An incorrect ratio of the cyclizing agent or catalyst can lead to incomplete reactions or the formation of intermediates that react further to form impurities. | - Carefully control the stoichiometry of the reagents.[2] - A systematic optimization of the reagent ratios may be necessary. | Reduced formation of byproducts and a cleaner reaction profile. |
| SP-03 | Air/Oxidative Sensitivity: Phenolic intermediates or the final product might be susceptible to oxidation, leading to colored impurities. | - Degas solvents before use to remove dissolved oxygen.[1] - Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction and workup. | A cleaner product with less coloration and easier purification. |
Question 3: The final product is difficult to purify. Standard crystallization and chromatography techniques are not effective. What can I do?
Purification can be challenging due to the presence of structurally similar impurities or unfavorable physical properties of the product.[2]
Possible Causes & Solutions
| Problem ID | Probable Cause(s) | Suggested Solution(s) | Expected Outcome |
| P-01 | Co-eluting Impurities: Impurities have a similar polarity to the product, making separation by standard silica gel chromatography difficult. | - Try a different stationary phase, such as alumina (basic or neutral).[2] - Use a shallow solvent gradient during column chromatography to improve separation.[2] - Consider preparative HPLC for very difficult separations.[2] | Improved separation and isolation of the pure compound. |
| P-02 | Product Oiling Out: The product fails to crystallize and instead forms an oil. | - Screen a wide range of solvent systems for recrystallization (e.g., ethyl acetate/hexanes, acetone/water, ethanol). - Try trituration with a non-polar solvent like hexanes or pentane to induce solidification. - Use a seed crystal if one is available. | Successful crystallization and purification of the final product. |
| P-03 | Acidic Product on Silica Gel: The carboxylic acid group can interact strongly with the acidic silica gel, leading to streaking and poor separation. | - Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.[2] - Alternatively, add a small percentage of acetic or formic acid to the mobile phase to suppress ionization. | Sharper bands and more efficient separation during column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A common and effective method is the Perkin-Oglialoro modification or a similar intramolecular cyclization. This typically involves heating a precursor like 2-(2-formyl-5-methoxyphenoxy)propanoic acid with a dehydrating agent such as acetic anhydride and a base like sodium acetate.[3] This method facilitates an intramolecular condensation to form the benzofuran ring.
Q2: Which parameters are most critical to control for maximizing the yield?
The most critical parameters are temperature, reaction time, and the purity of reagents. The cyclization step is often temperature-sensitive; too low a temperature results in an incomplete reaction, while excessive heat can cause decomposition. Ensuring anhydrous conditions is also crucial, as moisture can significantly lower the yield.[1]
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to track the disappearance of the starting material and the appearance of the product spot. Staining with a UV lamp and a potassium permanganate dip can help visualize the spots. For more quantitative analysis, HPLC can be used.
Q4: What are the expected spectroscopic signatures for this compound?
While specific shifts can vary with the solvent, you should generally expect:
-
¹H NMR: Signals for the methyl group (singlet, ~2.5 ppm), the methoxy group (singlet, ~3.9 ppm), aromatic protons on the benzofuran ring, and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: Resonances for the carboxylic acid carbonyl, aromatic carbons, and the methyl and methoxy carbons.
-
Mass Spec (ESI-): A molecular ion peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 205.
Q5: Are there any specific safety precautions I should take?
Yes. Many reagents used in this synthesis are corrosive or toxic.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Polyphosphoric Acid (PPA): Highly corrosive. Reacts exothermically with water.
-
Solvents: Use solvents like dichloromethane and DMF in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before starting an experiment.
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Cyclization
This protocol is adapted from a standard procedure for benzofuran synthesis.[3]
-
Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the precursor, 2-(2-Formyl-5-methoxyphenoxy)propanoic acid (1.0 eq).
-
Reagents: Add anhydrous sodium acetate (2.0 eq) and acetic anhydride (5.0 eq).
-
Reaction: Heat the reaction mixture to 140-145°C under a nitrogen atmosphere.
-
Monitoring: Stir the mixture vigorously at this temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add water to quench the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
References
"purification techniques for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product. Often, a combination of these techniques is employed to achieve high purity.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Potential impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. The specific impurities will depend on the synthetic route used. For instance, in syntheses starting from substituted phenols and acetoacetic esters, incompletely cyclized intermediates or over-alkylated products might be present.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before a filtration and recrystallization step. However, it is important to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product, leading to lower yields.
Q4: My purified product has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point is a strong indication of the presence of impurities. Further purification steps, such as another recrystallization from a different solvent system or column chromatography, are recommended to improve the purity of the compound.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the concentration of the solution is too high. Impurities may also be inhibiting crystallization. | Add a small amount of a more polar co-solvent. Dilute the solution with more hot solvent. Try to purify the crude material by another method (e.g., acid-base extraction) before recrystallization. |
| No crystals form upon cooling. | The solution is not supersaturated; the compound may be too soluble in the chosen solvent even at low temperatures. | Try adding a seed crystal of pure product. Gently scratch the inside of the flask with a glass rod at the solution-air interface. Concentrate the solution by evaporating some of the solvent and re-cool. Consider a different solvent or a mixed-solvent system. |
| Poor recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. The mother liquor can be concentrated to recover a second crop of crystals, which may require separate purity analysis. |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the product from impurities. | The eluent system is not optimized for the separation. The column may be overloaded with the crude sample. | Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent that gives good separation between the product and impurities. Use a larger column or load less crude material. |
| Product is not eluting from the column. | The eluent is not polar enough to move the carboxylic acid product. | Gradually increase the polarity of the eluent. A common strategy is to start with a nonpolar solvent like hexane and gradually add a more polar solvent like ethyl acetate. For highly retained compounds, adding a small percentage of acetic acid to the eluent can help to protonate the carboxylic acid and reduce tailing. |
| Streaking or tailing of the product spot on TLC and column. | The carboxylic acid group is interacting strongly with the silica gel. | Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system to suppress the ionization of the carboxylic acid and reduce its interaction with the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is suitable for purifying the crude product when it is a solid and contains moderately polar or nonpolar impurities.
Methodology:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
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While the solution is hot, add water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of a cold ethanol/water mixture.
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Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating the acidic product from neutral or basic impurities.
Methodology:
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Dissolve the crude product in an organic solvent such as ethyl acetate.
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Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
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Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral or basic impurities.
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Cool the aqueous layer in an ice bath and acidify it by slowly adding dilute hydrochloric acid (HCl) until the pH is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate out of the solution.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with cold water to remove any residual salts.
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Dry the purified this compound thoroughly.
Protocol 3: Flash Column Chromatography
This technique is useful for separating the product from impurities with different polarities. Based on procedures for similar compounds, a mixture of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether is a good starting point.[1]
Methodology:
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Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes).
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Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
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Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 25-30% ethyl acetate.[1]
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Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
The following table summarizes typical solvent systems that can be employed for the purification of benzofuran carboxylic acid derivatives. The optimal choice will depend on the specific impurities present.
| Purification Technique | Solvent/Eluent System | Typical Application | Reference |
| Recrystallization | Ethanol/Water | General purpose purification of solid crude product. | General Knowledge |
| Recrystallization | Ethanol | For purification of related methyl ester derivatives.[2] | |
| Column Chromatography | Ethyl Acetate/Hexanes (e.g., 25% EtOAc) | Separation from less polar and moderately polar impurities.[1] | |
| Column Chromatography | Chloroform/Methanol | Purification of related methyl ester derivatives.[2] | |
| Acid-Base Extraction | Ethyl Acetate/Aqueous NaHCO₃ or NaOH | Removal of neutral or basic impurities. | General Knowledge |
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Optimization of Benzofuran Ring Formation
Welcome to the Technical Support Center for the synthesis of benzofuran derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the optimization of benzofuran ring formation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzofurans, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common issue in benzofuran synthesis and can originate from several factors. A systematic approach to troubleshooting is recommended.
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Catalyst Inactivity: The catalyst, particularly in metal-catalyzed reactions, may be inactive or degraded.[1][2]
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Palladium-based catalysts: Ensure the quality of the palladium source (e.g., Pd(OAc)₂) and ligands. For reactions like the Sonogashira coupling followed by cyclization, a co-catalyst such as copper iodide (CuI) can be crucial.[1] Consider using fresh catalyst and maintaining anaerobic conditions to prevent deactivation.[1][2]
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Copper-based catalysts: The oxidation state of copper is critical for success. Verify that the correct copper salt is being used.[1]
-
-
Sub-optimal Reaction Temperature: Temperature plays a significant role in reaction rate and selectivity.[1] Some palladium-catalyzed reactions require elevated temperatures (e.g., 90-100 °C), while others may need milder conditions to prevent decomposition of starting materials or products.[1][2] A gradual increase in temperature can be tested.[2]
-
Incorrect Solvent or Base: The choice of solvent and base is critical and can significantly impact the reaction outcome.[1]
-
Solvents: Common solvents for palladium-catalyzed reactions include toluene, DMF, and acetonitrile.[1] Acetonitrile has been noted as a "greener" and effective solvent in certain oxidative couplings.[1][3] Solvents should be degassed to remove oxygen, which can poison palladium catalysts.[2]
-
Bases: Bases such as cesium carbonate (Cs₂CO₃), triethylamine (NEt₃), or sodium carbonate (Na₂CO₃) are frequently used.[1] The strength and stoichiometry of the base should be optimized.
-
-
Poor Quality of Starting Materials: Impurities in starting materials or solvents can poison the catalyst or lead to side reactions.[1] Ensure all reagents are pure and dried appropriately.[2]
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Reaction Time: Reaction times can vary from a few hours to over 20 hours.[1] It is important to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal time and prevent product degradation from prolonged heating.[1]
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a substantial amount of side products. How can I improve the selectivity towards the desired benzofuran?
Answer: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions.
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Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of undesired byproducts.[1][3] Monitor the reaction closely and aim for the shortest time and lowest temperature that allows for complete consumption of the starting material.
-
Ligand Selection: In metal-catalyzed reactions, the choice of ligand is crucial for selectivity.[1] Ligands can modify the steric and electronic environment of the metal center, thereby directing the reaction towards the desired product.[1]
-
Oxidant Choice: In oxidative coupling reactions, the nature and amount of the oxidant are critical. For instance, in some syntheses of dihydrobenzofuran neolignans, Ag₂O was found to be more efficient than other silver(I) reagents.[1][3]
-
Homocoupling of Alkynes: In Sonogashira-type reactions, the homocoupling of terminal alkynes (Glaser coupling) is a common side reaction, especially when a copper co-catalyst is used.[2] This can sometimes be minimized by the slow addition of the alkyne to the reaction mixture.[2]
Issue 3: Reaction Fails with Specific Substrates
Question: The reaction works for some of my substrates but gives low yields or fails for others. How can I address these substrate-specific issues?
Answer: The electronic and steric properties of your starting materials can significantly influence the reaction's success.
-
Electronic Effects: The nature of substituents on the aromatic ring (electron-donating vs. electron-withdrawing) can impact the reaction rate and yield.[1] For example, in some palladium-promoted syntheses, electron-donating groups on salicylaldehydes lead to higher yields, while electron-withdrawing groups can diminish the yield in other reaction types.[1][4][5]
-
Steric Hindrance: Bulky substituents near the reaction center can hinder the approach of the catalyst or other reagents, resulting in lower yields.[1] In such cases, using a less bulky catalyst, a different ligand, or applying more forcing conditions (e.g., higher temperature) might be necessary.[1]
Frequently Asked Questions (FAQs)
1. What are the most common catalytic systems for benzofuran ring formation?
The most prevalent methods often employ transition metal catalysts.[5][6]
-
Palladium-based catalysts: These are versatile and widely used, often in combination with a copper co-catalyst, for reactions like the Sonogashira coupling of o-halophenols with terminal alkynes followed by intramolecular cyclization.[2][6]
-
Copper-based catalysts: These offer a cost-effective alternative and are used for the direct oxidative annulation of phenols and alkynes, and for the coupling of o-halophenols with various partners.[2][6][7]
-
Other metals: Gold, rhodium, and iron catalysts have also been successfully used for specific benzofuran syntheses.[1][4]
2. What are some common starting materials for benzofuran synthesis?
Several classes of compounds can serve as precursors to the benzofuran ring system.[2]
-
o-Halophenols and terminal alkynes: Used in palladium/copper-catalyzed Sonogashira coupling followed by cyclization.[2]
-
Salicylaldehydes: Can be reacted with reagents like α-halo ketones or ethyl diazoacetate.[2][4]
-
Phenols and alkynes: Can undergo direct oxidative annulation, often with copper catalysts.[2]
-
o-Alkynylphenols: These intermediates can undergo intramolecular cyclization, sometimes under metal-free basic conditions.[2]
3. How can I monitor the progress of my benzofuran synthesis?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product.[1] For more quantitative analysis and to identify intermediates or byproducts, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are highly valuable.[1]
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various studies on benzofuran synthesis, highlighting the impact of different reaction parameters.
Table 1: Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans
| Starting Materials | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| o-Iodophenol, Phenylacetylene | (PPh₃)PdCl₂, CuI | Et₃N | Et₃N | Reflux | - | High | [6] |
| 2-Iodophenol, Terminal Alkyne | Pd(OAc)₂, Ligand | Cs₂CO₃ | Toluene | 90 | - | High | [1][4] |
| Imidazo[1,2-a]pyridines, Coumarins | Pd(OAc)₂, Cu(OTf)₂·H₂O | - | DMF | - | - | Efficient | [4][5] |
| 2-Chlorophenols, Terminal Alkynes | Pd-dihydroxyterphenylphosphine | - | - | - | - | Good | [8] |
Table 2: Copper-Catalyzed Synthesis of Benzofurans
| Starting Materials | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| o-Hydroxyaldehyde, Terminal Alkyne | CuI | K₂CO₃ | DMF | 80-120 | 4-12 | Good | [7] |
| Phenols, Alkynes | Copper Catalyst | - | - | - | - | Good | [2] |
| o-Hydroxy Aldehydes, Amines, Alkynes | CuI | - | DES | - | - | 70-91 | [4][5] |
| 2-Haloaromatic Ketones | CuI | - | - | - | - | Good | [9] |
Table 3: Optimization of Oxidative Coupling for Dihydrobenzofuran Neolignans
| Substrate | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl p-coumarate | Ag₂O (0.5) | Acetonitrile | Reflux | 4 | Good | [3] |
| Methyl ferulate | Ag₂O (0.5) | Acetonitrile | Reflux | 4 | Good | [3] |
| Phenylpropanoids | Ag₂O (0.5) | Benzene/Acetone | RT | 20 | 31 | [3] |
| Phenylpropanoids | Ag₂O (0.7) | CH₂Cl₂ | RT | 20-24 | 32 | [3] |
Experimental Protocols
1. General Protocol for Palladium-Catalyzed Sonogashira Coupling and Cyclization [6]
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.
2. General Protocol for Copper-Catalyzed Synthesis from o-Hydroxy Aldehydes in a Deep Eutectic Solvent (DES) [6]
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.
-
To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).
-
Stir the mixture at the optimized temperature and monitor the reaction by TLC.
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure benzofuran derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 9. Benzofuran synthesis [organic-chemistry.org]
"side product formation in the synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on side product formation and offering potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete Cyclization: The intramolecular condensation may not have gone to completion, leaving unreacted starting material. | - Increase Reaction Time: Prolong the heating period to ensure the reaction proceeds to completion. Monitor progress using Thin Layer Chromatography (TLC).- Optimize Temperature: Ensure the reaction temperature is maintained within the optimal range (typically 135-145°C) to facilitate efficient cyclization.[1] |
| Side Reactions: Formation of byproducts such as decarboxylated or polymeric materials can reduce the yield of the target compound. | - Control Temperature: Avoid excessive temperatures, which can promote side reactions like decarboxylation and self-condensation of the starting aldehyde.- Use High-Purity Reagents: Ensure the starting material, 2-(2-Formyl-5-methoxyphenoxy) propanoic acid, is of high purity to minimize potential side reactions. | |
| Presence of a Major Impurity with a Lower Molecular Weight | Decarboxylation: The desired product, a carboxylic acid, may undergo decarboxylation at high temperatures to form 6-Methoxy-3-methyl-1-benzofuran. | - Moderate Reaction Temperature: Carefully control the reaction temperature to minimize thermal decarboxylation.- Optimize Reaction Time: Avoid unnecessarily long reaction times at high temperatures. |
| Formation of Dark, Resinous Byproducts | Self-Condensation of Aldehyde: The aldehyde group in the starting material can undergo self-condensation or polymerization under the basic and high-temperature conditions of the reaction. | - Ensure Homogeneous Reaction Mixture: Maintain good stirring to prevent localized overheating and promote the desired intramolecular reaction over intermolecular side reactions.- Purification: These resinous materials can often be removed during workup and purification steps such as filtration and recrystallization. |
| Difficulty in Product Isolation and Purification | Product Solubility: The carboxylic acid product may have limited solubility in the workup solvents. | - Adjust pH: During the aqueous workup, carefully acidify the solution to precipitate the carboxylic acid product fully.- Solvent Selection for Recrystallization: Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find the optimal conditions for recrystallization and purification.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 2-(2-Formyl-5-methoxyphenoxy) propanoic acid?
A1: The synthesis typically proceeds via an intramolecular Perkin-like condensation reaction. The reaction is usually carried out in the presence of acetic anhydride and a weak base like sodium acetate. The base abstracts a proton from the α-carbon of the propanoic acid moiety, which then acts as a nucleophile, attacking the aldehyde group to form a five-membered furan ring after dehydration.
Q2: What are the most likely side products in this synthesis?
A2: Based on the reaction conditions, the most probable side products are:
-
6-Methoxy-3-methyl-1-benzofuran: Formed through the decarboxylation of the desired carboxylic acid product at high temperatures.
-
Polymeric/resinous materials: Resulting from the self-condensation of the aldehyde in the starting material.
-
Unreacted 2-(2-Formyl-5-methoxyphenoxy) propanoic acid: Due to incomplete reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals and spotted on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.
Q4: What purification techniques are most effective for isolating the final product?
A4: After the reaction is complete, the typical workup involves quenching the reaction with water, followed by extraction with an organic solvent. The crude product can then be purified by:
-
Acid-base extraction: To separate the carboxylic acid product from neutral impurities.
-
Recrystallization: From a suitable solvent system to obtain a highly pure product.[2]
-
Column chromatography: On silica gel can also be employed for purification if significant impurities are present.[2]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard procedure for similar benzofuran syntheses.
Materials:
-
2-(2-Formyl-5-methoxyphenoxy) propanoic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Water
-
Methyl tertiary butyl ether (MTBE) or other suitable extraction solvent
-
Hydrochloric acid (for acidification)
Procedure:
-
A mixture of 2-(2-Formyl-5-methoxyphenoxy) propanoic acid, acetic anhydride, and anhydrous sodium acetate is heated to 135-145°C.[1]
-
The reaction mixture is stirred at this temperature for a specified time (e.g., 2-4 hours), with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to 0-5°C.[1]
-
Water is carefully added to the cooled mixture, followed by an extraction solvent like MTBE.[1]
-
The mixture is stirred, and the organic and aqueous layers are separated.
-
The aqueous layer is extracted again with the organic solvent.
-
The combined organic layers are washed with water and brine.
-
The organic solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical yields under different reaction conditions. Please note that these are representative values and actual yields may vary.
| Starting Material | Reaction Conditions | Product | Yield (%) |
| 2-(2-Formyl-5-methoxyphenoxy) propanoic acid | Acetic anhydride, Sodium acetate, 135-145°C | 6-Methoxy-3-methyl-1-benzofuran | ~70% (for the non-carboxylated analogue)[1] |
| 2-(2-Formyl-5-methoxyphenoxy) propanoic acid | Optimized conditions with controlled temperature and time | This compound | Expected to be in a similar range, potentially slightly lower due to possible decarboxylation. |
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main reaction pathway and potential side product formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
"stability issues of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. The information provided is intended to help address potential stability issues that may be encountered during experimental work in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for this compound in solution?
While specific degradation kinetics for this molecule are not extensively published, potential stability issues can be inferred from the reactivity of its functional groups—the benzofuran ring, the carboxylic acid, and the methoxy group. Key concerns include susceptibility to oxidative degradation of the electron-rich benzofuran ring, pH-dependent stability due to the carboxylic acid moiety, and potential demethylation of the methoxy group under strongly acidic conditions.
Q2: How does pH affect the stability and solubility of this compound?
The carboxylic acid group dictates the compound's pH-dependent solubility and can influence its stability. At pH values below its pKa, the compound will be in its less soluble, protonated form. Conversely, at pH values above its pKa, it will exist as the more soluble carboxylate salt. Extreme pH conditions (both highly acidic and highly alkaline) can promote hydrolysis or other degradative reactions of the benzofuran core.
Q3: Is this compound sensitive to light?
Aromatic and heterocyclic compounds are often susceptible to photodegradation. It is advisable to protect solutions of this compound from light, especially during long-term storage or prolonged experiments, to prevent potential photo-induced degradation.
Q4: What are the recommended storage conditions for solutions of this compound?
For optimal stability, solutions should be stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C to -80 °C), protected from light, and maintained at a pH near neutral, unless experimental conditions require otherwise. The choice of solvent is also critical; stable, aprotic solvents may be preferable for long-term storage.
Troubleshooting Guide
Issue 1: Unexpected Loss of Compound Potency or Concentration Over Time
If you observe a decrease in the expected activity or concentration of your compound in solution, it may be due to chemical degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution has been stored at the recommended temperature, protected from light, and that the container was properly sealed.
-
Analyze by HPLC: Use a High-Performance Liquid Chromatography (HPLC) method to assess the purity of your sample. The appearance of new peaks alongside a decrease in the area of the parent compound peak is indicative of degradation.
-
Conduct a Forced Degradation Study: To identify the cause, expose fresh solutions of the compound to various stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the outcomes by HPLC. This will help pinpoint the specific vulnerabilities of the molecule.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
The presence of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) suggests the formation of degradation products.
Troubleshooting Steps:
-
Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the impurities. This can provide clues about the degradation pathway. For instance, a loss of 14 Da might suggest demethylation.
-
Review Experimental Conditions: Assess if any of your experimental reagents or conditions could be promoting degradation. For example, strong acids could lead to demethylation of the methoxy group. The benzofuran ring itself may be susceptible to oxidative cleavage.[1]
-
Optimize Solution pH: Prepare buffers at different pH values (e.g., 5, 7, 9) to dissolve your compound and monitor its stability over time to determine the optimal pH range.
Data on Potential Degradation
| Stress Condition | Temperature (°C) | Duration (hours) | % Degradation (Example) | Major Degradation Products (Hypothetical m/z) |
| 0.1 M HCl | 60 | 24 | 15% | 192 (demethylation) |
| 0.1 M NaOH | 60 | 24 | 25% | 224 (ring opening) |
| 3% H₂O₂ | 25 | 24 | 30% | 222 (oxidation) |
| Heat | 80 | 48 | 5% | Minor impurities |
| Light (Xenon lamp) | 25 | 48 | 10% | Various photoproducts |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
A general reverse-phase HPLC method can be used to monitor the stability of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 2: Forced Degradation Study
-
Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Incubate a sealed vial of the stock solution at 80°C.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a calibrated light source (e.g., Xenon lamp).
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by the HPLC method described above.
Visualizing Potential Degradation Pathways and Workflows
Diagram 1: Hypothetical Degradation Pathways
Caption: Potential degradation routes for the target compound.
Diagram 2: Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for addressing stability issues.
References
"resolving impurities in 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid samples"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Our aim is to help you resolve common impurities and other issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: Common impurities can originate from starting materials, side-reactions, or degradation of the final product. These may include:
-
Unreacted Starting Materials: Such as 2-hydroxy-4-methoxyacetophenone or related phenoxyacetic acid derivatives.
-
Incomplete Cyclization Products: Open-ring intermediates that have not fully cyclized to the benzofuran core.
-
Coumarin Byproducts: Formation of coumarin derivatives can occur as a side reaction in Perkin-like synthesis conditions.
-
Decarboxylation Products: The final carboxylic acid may decarboxylate under harsh thermal conditions.
-
Isomeric Impurities: If the initial substituted phenol is not pure, isomers with the methoxy group at a different position on the aromatic ring can be formed.
-
Residual Solvents and Reagents: Acetic anhydride, sodium acetate, and solvents used during the reaction and workup can be present in the final product.
Q2: Which analytical techniques are best for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile and thermally labile compounds, making it a primary tool for purity assessment.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities. Derivatization may be necessary for non-volatile compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present.
-
Mass Spectrometry (MS): Helps in identifying the molecular weight of impurities, which is crucial for their identification.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. Consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal Reaction Conditions | Ensure all reagents, especially bases like sodium acetate, are fresh and anhydrous. Optimize the stoichiometry of the reactants. |
| Product Loss During Workup | Minimize the number of transfers between vessels. Ensure efficient extraction by performing multiple extractions with the appropriate solvent. |
Issue 2: Presence of Unexpected Peaks in HPLC or NMR Spectra
| Possible Cause | Recommended Solution |
| Unreacted Starting Materials | Optimize reaction time and temperature. Ensure the purity of starting materials before beginning the synthesis. |
| Formation of Side Products (e.g., Coumarins) | Adjust the reaction conditions, such as the base and solvent, to favor the desired benzofuran formation. The Perkin rearrangement, for instance, can sometimes be sensitive to reaction parameters. |
| Product Degradation | Avoid excessive heat during reaction and purification steps. Use milder purification techniques if possible. |
| Residual Solvents | Ensure the product is thoroughly dried under high vacuum after purification. |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Recommended Solution |
| Co-elution of Impurities during Chromatography | Optimize the solvent system for column chromatography by first performing TLC with various solvent mixtures to achieve better separation. A shallower solvent gradient during column chromatography can also improve resolution. |
| Product is an Oil Instead of a Solid | The presence of minor impurities can sometimes prevent crystallization. Try to induce crystallization by dissolving the oil in a minimal amount of a suitable solvent and cooling it. Scratching the inside of the flask with a glass rod can also help initiate crystallization. If this fails, re-purification by column chromatography may be necessary. |
| Product is Insoluble in Common Solvents | Test a range of solvents to find a suitable one for recrystallization. If the product is highly insoluble, purification via conversion to a more soluble salt, followed by regeneration of the free acid, could be an option. |
Experimental Protocols
Synthesis of this compound via Perkin-like Reaction
This protocol is based on general methods for synthesizing benzofuran-2-carboxylic acids.
Materials:
-
2-(2-Formyl-5-methoxyphenoxy)propanoic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Hydrochloric acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
A mixture of 2-(2-formyl-5-methoxyphenoxy)propanoic acid, acetic anhydride, and anhydrous sodium acetate is heated at 135-145°C with stirring.[2]
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and water is added.
-
The crude product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is then hydrolyzed by heating with a solution of sodium hydroxide in ethanol.
-
After hydrolysis, the ethanol is evaporated, and the residue is dissolved in water and acidified with HCl to precipitate the carboxylic acid.
-
The precipitate is filtered, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Analytical Techniques for Impurity Detection
| Technique | Purpose | Typical Observations for Impurities |
| HPLC | Purity assessment and quantification of impurities. | Additional peaks with different retention times from the main product. |
| ¹H NMR | Structural elucidation of the product and impurities. | Unexplained signals in the spectrum, or integration values that do not match the expected structure. |
| ¹³C NMR | Confirmation of the carbon skeleton and identification of carbon-containing impurities. | Extra peaks that do not correspond to the carbons of the target molecule. |
| LC-MS | Identification of the molecular weight of impurities. | Peaks in the mass spectrum corresponding to the molecular ions of potential impurities. |
Visualizations
Logical Workflow for Impurity Identification and Resolution
Caption: A logical workflow for identifying and minimizing impurities.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification process.
References
Technical Support Center: Optimizing Catalyst Selection for Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to optimizing catalyst selection for the synthesis of benzofuran derivatives. This valuable heterocyclic motif is a core component in numerous natural products and pharmaceutical agents.[1][2][3] This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experimental work.
Troubleshooting Guides
This section addresses specific challenges you may encounter during benzofuran synthesis, offering potential causes and actionable solutions in a clear question-and-answer format.
Issue 1: Low or No Product Yield in Metal-Catalyzed Synthesis
Question: My palladium or copper-catalyzed reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common hurdle in benzofuran synthesis and can arise from multiple factors. A systematic evaluation of your reaction parameters is essential.[4][5]
| Probable Cause | Suggested Solutions |
| Catalyst Inactivity | Use a freshly opened or recently purchased catalyst. Ensure proper storage under an inert atmosphere. Consider screening different catalyst sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂, Pd₂(dba)₃, CuI, CuCl). For Sonogashira coupling, ensure the presence and quality of a co-catalyst like copper iodide (CuI).[4][5] |
| Inappropriate Ligand | The choice of ligand is critical for stabilizing the metal catalyst and influencing its reactivity.[4] For palladium-catalyzed reactions, screen various phosphine ligands (e.g., PPh₃, PCy₃) with different steric and electronic properties. In some cases, a "ligand-free" approach might be effective.[6][7] |
| Suboptimal Reaction Conditions | Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 80-100 °C), but be aware that excessively high temperatures can lead to catalyst decomposition.[5][8] Solvent: The polarity of the solvent can significantly impact reaction rate and yield. Commonly used solvents include DMF, DMSO, toluene, and acetonitrile.[6][8] Greener alternatives like deep eutectic solvents (DES) are also being explored.[1][7] Base: The choice of base is often substrate-dependent. Screen common inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., triethylamine) bases.[8] |
| Air and Moisture Sensitivity | Many organometallic catalysts are sensitive to air and moisture. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and properly dried glassware.[8] |
| Substrate Reactivity | The electronic properties of your starting materials can significantly influence the reaction outcome. Electron-donating groups on the phenol ring may enhance reactivity, while electron-withdrawing groups can sometimes decrease the reaction rate.[5][8] Consider modifying the substrate or choosing a more robust catalytic system. |
Issue 2: Poor Regioselectivity in Substituted Benzofuran Synthesis
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Poor regioselectivity is a common challenge, especially when using unsymmetrical starting materials.[5]
| Probable Cause | Suggested Solutions |
| Steric and Electronic Effects | The inherent directing effects of substituents on the phenol and the steric bulk of the reactants play a significant role. Analyze the electronic nature (electron-donating vs. electron-withdrawing) and steric hindrance of your substrates to predict the likely outcome. For unsymmetrical alkynes, the choice of catalyst and ligands can influence which carbon atom participates in the cyclization.[5] |
| Catalyst and Ligand Control | The catalyst and its ligands create a specific steric and electronic environment that can favor the formation of one regioisomer over another.[5] A thorough screening of different catalysts (e.g., palladium, copper, gold) and a diverse set of ligands with varying steric and electronic properties is highly recommended to control the regioselectivity.[5] |
| Reaction Conditions | Fine-tuning the reaction temperature and solvent can sometimes influence the regiochemical outcome. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my specific benzofuran synthesis?
A1: The optimal catalyst depends heavily on the chosen synthetic route and the nature of your starting materials.[4]
-
Palladium catalysts are versatile and widely used for methods like Sonogashira and Heck couplings followed by intramolecular cyclization.[1][6]
-
Copper catalysts offer a more cost-effective alternative and are frequently employed for intramolecular cyclizations involving O-arylation and couplings of o-halophenols.[1][9][10]
-
Reviewing recent literature for similar transformations with comparable substrates is the best practice for selecting a suitable catalyst system.[4]
Q2: What is the role of ligands in palladium-catalyzed benzofuran synthesis?
A2: Ligands are crucial as they stabilize the palladium catalyst, modulate its reactivity, and control the selectivity of the reaction.[4] They can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, which can be critical for achieving high yields and preventing the formation of side products.[4]
Q3: Are there more environmentally friendly ("green") methods for benzofuran synthesis?
A3: Yes, there is ongoing research to develop more sustainable synthetic methods. This includes the use of less hazardous solvents like acetonitrile or deep eutectic solvents, and the development of recyclable catalyst systems.[4][7] Catalyst-free methods, which often rely on bases or thermal conditions, are also considered a greener alternative as they avoid the use of heavy metals.[11]
Q4: My reaction works for some substrates but fails for others. How do I address substrate-specific issues?
A4: Substrate scope can be a significant challenge. If a reaction fails with a new substrate, consider the electronic and steric differences from the successful substrates. Electron-withdrawing groups may require a more active catalyst or harsher reaction conditions. Conversely, highly reactive substrates might lead to side product formation, necessitating milder conditions. A systematic re-optimization of the reaction conditions (catalyst, ligand, solvent, base, temperature) for the specific problematic substrate is often necessary.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to provide a direct comparison of different catalytic systems for benzofuran synthesis.
Table 1: Palladium-Catalyzed Synthesis of Benzofuran Derivatives [4]
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | (PPh₃)PdCl₂ / CuI | Et₃N | Toluene | 80 | 8 | 92 |
| 3 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 16 | 78 |
| 4 | Pd(OAc)₂ / bpy | - | Toluene | 90 | - | 58-94 |
| 5 | Pd(PPh₃)₄ | LiOtBu | Acetonitrile | - | - | - |
Yields are representative and can vary based on specific substrates.
Table 2: Copper-Catalyzed Benzofuran Synthesis
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI | - | DES | 80-100 | - | - |
| 2 | CuCl | DBU | DMF | - | - | 45-93 |
| 3 | CuI | - | Et₃N | Reflux | - | - |
| 4 | Copper-TMEDA | - | Water | - | - | Good to Excellent |
Yields are representative and can vary based on specific substrates.[1][6][7][10]
Experimental Protocols
General Protocol for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.[1][5]
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the o-iodophenol (1.0 mmol), (PPh₃)PdCl₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (5 mL).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at reflux and monitor the progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran derivative.
General Protocol for Copper-Catalyzed Synthesis in a Deep Eutectic Solvent (DES)
This protocol outlines a greener approach to benzofuran synthesis.[1]
-
DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol (1:2 molar ratio) and heating until a clear, homogeneous liquid forms.
-
Reaction Setup: To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 80-100 °C) and monitor by TLC.
-
Extraction: After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzofuran synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
"comparative analysis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid with other anticancer agents"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer potential of benzofuran derivatives, a promising class of heterocyclic compounds, with established chemotherapeutic agents. While specific experimental data for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is not currently available in peer-reviewed literature, this guide utilizes data from structurally related benzofuran compounds to offer a valuable comparative framework. The data presented herein is intended to highlight the therapeutic potential of the benzofuran scaffold and to provide standardized protocols for the evaluation of novel anticancer candidates.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzofuran derivatives against a panel of human cancer cell lines, alongside the IC50 values for the widely used anticancer drug, Doxorubicin. Lower IC50 values are indicative of greater cytotoxic potency.
Table 1: In Vitro Cytotoxicity of Benzofuran Derivatives Against Human Cancer Cell Lines
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Halogenated Benzofuran 1 | Bromine on the methyl group at C-3 | K562 (chronic myeloid leukemia) | 5 | [1] |
| HL60 (acute promyelocytic leukemia) | 0.1 | [1] | ||
| Benzofuran-2-carboxamide Derivative | N-phenethyl carboxamide | MCF-7 (breast adenocarcinoma) | 1.136 | [1] |
| Bromo derivative 14c | Bromo substitution | HCT116 (colon cancer) | 3.27 | [2] |
| 2-(pyrazolyl)benzofuran 91m | 2,4-dichloro substitution on benzylidene | HeLa (cervical cancer) | 0.60 | [3] |
| Benzofuran-2-carboxamide 50g | 6-methoxy substitution | HCT-116 (colon cancer) | 0.87 | [3] |
| HeLa (cervical cancer) | 0.73 | [3] | ||
| A549 (lung cancer) | 0.57 | [3] | ||
| Benzofuran-based carboxylic acid 44b | MDA-MB-231 (breast cancer) | 2.52 | [3] |
Table 2: In Vitro Cytotoxicity of Doxorubicin Against Human Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference(s) |
| HeLa (cervical cancer) | 1.00 | [4] |
| A549 (lung cancer) | 1.50 | [4] |
| PC3 (prostate cancer) | 8.00 | [4] |
| LNCaP (prostate cancer) | 0.25 | [4] |
| MCF-7 (breast cancer) | 2.50 | [4] |
| HepG2 (liver cancer) | 12.18 | [4] |
| MDA-MB-231 (breast cancer) | 2.36 | [3] |
Experimental Protocols
The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds.
MTT Cell Viability Assay
Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50) in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound)
-
Doxorubicin (as a positive control)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound and Doxorubicin in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the various concentrations of the test compounds and Doxorubicin to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for another 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening of potential anticancer compounds.
Plausible Signaling Pathway
Many benzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagram depicts a simplified, plausible signaling pathway for benzofuran-induced apoptosis.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Unveiling the Anticancer Potential of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Within the vast landscape of medicinal chemistry, benzofuran scaffolds have emerged as a privileged structural motif, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid derivatives, with a focus on their anticancer properties. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of this class of compounds.
Structure-Activity Relationship: Insights from Cytotoxicity Screening
Recent studies have begun to elucidate the structural requirements for the cytotoxic activity of this compound derivatives. A key investigation into halogenated derivatives of a closely related scaffold, methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, has provided valuable insights. The findings from this research are particularly relevant as one of the tested compounds features a methoxy group, aligning with the core structure of interest.
The study evaluated the in vitro cytotoxicity of two key derivatives against a panel of seven human cancer cell lines: SW480 and SW620 (colon), HCT116 (colon), HepG2 (liver), PC3 (prostate), A549 (lung), and MDA-MB-231 (breast). The results, summarized in the table below, highlight the influence of specific substitutions on anticancer activity.
| Compound ID | Chemical Structure | Modification from Core | Cell Line | IC50 (µM)[1] |
| Core Structure | This compound | - | - | - |
| Compound 7 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Hydroxy at C5, Chloro at C4, Dichloroacetyl at C6 | A549 | Most Promising |
| Compound 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Methoxy at C5, Dibromoacetyl at C6 | A549 | Significant Activity |
| HepG2 | Significant Activity |
Note: The core structure for the derivatives in the table is methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. Compound 8, with its 5-methoxy group, is a close analog to the topic of this guide.
The data indicates that halogenation, particularly the introduction of bromine in the form of a dibromoacetyl group at the C6 position in conjunction with a methoxy group at C5 (Compound 8), results in significant cytotoxic activity against lung (A549) and liver (HepG2) cancer cell lines.[1] This suggests that the presence and nature of substituents on the benzene ring of the benzofuran scaffold play a crucial role in modulating the anticancer potential of these molecules.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the detailed experimental methodology for the cytotoxicity assessment is provided below.
MTT Assay for Cytotoxicity
The antiproliferative activity of the benzofuran derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This method assesses cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding: Human cancer cell lines (SW480, SW620, HCT116, HepG2, PC3, A549, and MDA-MB-231) were seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (Compound 7 and Compound 8) and incubated for another 72 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.
Visualizing the Path Forward: SAR and Potential Mechanisms
To conceptualize the structure-activity relationship and potential avenues for future drug design, the following diagrams illustrate the key findings and a hypothetical experimental workflow.
Caption: A workflow diagram illustrating the process of SAR studies for this compound derivatives.
While the precise signaling pathways modulated by these specific derivatives are yet to be fully elucidated, the anticancer activity of benzofuran compounds is often associated with the inhibition of key cellular processes. A potential mechanism could involve the modulation of signaling cascades critical for cancer cell proliferation and survival.
Caption: A hypothetical signaling pathway potentially targeted by this compound derivatives.
Future Directions and Conclusion
The preliminary data on the anticancer activity of derivatives related to this compound are promising. The observed cytotoxicity of halogenated analogs underscores the importance of systematic structural modifications to optimize therapeutic efficacy. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of the core structure, including variations at the 2-carboxylic acid position (e.g., amides, esters) and further exploration of substitutions on the benzofuran ring system.
A comprehensive understanding of the mechanism of action, including the identification of specific molecular targets and modulated signaling pathways, will be crucial for the rational design of next-generation anticancer agents based on this versatile scaffold. The information presented in this guide serves as a foundational resource to inform and direct these future research endeavors.
References
A Comparative Analysis of Cross-Reactivity and Off-Target Effects: Benzofuran-Based Kinase Inhibitors vs. Established Alternatives
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity and off-target profiles of benzofuran-based compounds and their established counterparts, with a focus on inhibitors of the Epidermal Growth Factor Receptor (EGFR).
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In the realm of oncology, benzofuran derivatives have emerged as promising kinase inhibitors. However, as with any small molecule inhibitor, the potential for off-target binding and subsequent cross-reactivity is a critical consideration in drug development. This guide will delve into the selectivity of a novel benzofuran-based EGFR inhibitor and compare it with the well-established drug, Gefitinib, using publicly available data to highlight the importance of comprehensive kinase profiling.
The Challenge of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases, many of which share structural homology in their ATP-binding pockets. This similarity presents a significant hurdle in designing truly specific inhibitors, as a compound intended for one kinase may inadvertently bind to others. Such off-target interactions can lead to unforeseen side effects or even contribute to the drug's therapeutic effect through polypharmacology. Therefore, early and extensive selectivity profiling is a cornerstone of modern drug discovery.
Featured Compounds: A Benzofuran Derivative and a Clinical Benchmark
For this comparison, we focus on two EGFR inhibitors:
-
Benzofuran-Indole Hybrid (Compound 8aa): A novel, potent, and selective EGFR inhibitor identified in a recent study. It has demonstrated significant inhibitory effects against wild-type EGFR and the clinically relevant L858R/T790M double mutant, with an IC50 of 0.44 µM for EGFR kinase activity.[2][3]
-
Gefitinib (Iressa®): A first-generation, FDA-approved EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[4][5] It serves as a well-characterized benchmark for comparison.
While a comprehensive, publicly available kinome-wide scan for compound 8aa is not available, we will use the extensive KINOMEscan™ data for Gefitinib to illustrate a detailed off-target profile and discuss the implications for benzofuran compounds in general.
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the inhibitory activities of the featured compounds. Table 1 presents the on-target potency of the benzofuran-indole hybrid 8aa and Gefitinib against EGFR. Table 2 details the off-target profile of Gefitinib based on KINOMEscan™ data, showcasing its interactions with a broad panel of kinases. The data is presented as the dissociation constant (Kd), a measure of binding affinity, where a lower value indicates a stronger interaction.
Table 1: On-Target Potency against EGFR
| Compound | Target | IC50 (nM) | Reference |
| Benzofuran-Indole Hybrid 8aa | EGFR | 440 | [2] |
| Gefitinib | EGFR | 26 - 57 | [5] |
Table 2: Off-Target Kinase Profile of Gefitinib (Selected Kinases from KINOMEscan™)
| Kinase Target | Gefitinib Kd (nM) |
| EGFR | 3.3 |
| ERBB2 (HER2) | 330 |
| ERBB4 (HER4) | 41 |
| ABL1 | >10,000 |
| ACK1 | 140 |
| AURKA | >10,000 |
| BLK | 12 |
| BMX | 230 |
| BTK | 2,700 |
| CSK | 1,400 |
| EPHA1 | 2,900 |
| EPHA2 | 1,300 |
| FGR | 25 |
| FLT3 | >10,000 |
| FYN | 16 |
| HCK | 14 |
| LCK | 15 |
| LYN | 13 |
| MAP4K5 | 110 |
| p38α (MAPK14) | 7,100 |
| p38β (MAPK11) | 970 |
| RET | 9,400 |
| SRC | 20 |
| TEC | 1,100 |
| TXK | 1,100 |
| YES1 | 16 |
| ZAP70 | 180 |
Data sourced from the LINCS Data Portal (Dataset LDG-1139).[6] This table presents a selection of kinases and does not represent the full dataset of 442 kinases.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to assessing kinase inhibitor selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Comparative Analysis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic Acid and Its Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative overview of the experimental findings related to 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid and its structural analogs, with a focus on their potential as therapeutic agents. While specific experimental data for this compound is limited in publicly available literature, this analysis draws upon data from closely related compounds to provide insights into its potential bioactivity.
Anticancer Activity of Benzofuran Derivatives
Substituted benzofuran-2-carboxylic acids and their derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. The nature and position of substituents on the benzofuran ring play a crucial role in determining the potency and selectivity of these compounds.
A study on amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid revealed potent anticancer activity. For instance, compound 12b (structure not fully specified in the abstract) showed excellent activity against the A549 lung cancer cell line with an IC50 value of 0.858µM.[1][3] Another derivative, 10d , which is a bromo analogue, displayed good activity against the MCF-7 breast cancer cell line with an IC50 value of 2.07µM.[1] These findings underscore the potential of the 3-methyl-1-benzofuran-2-carboxylic acid core in developing novel anticancer agents.
Further research on 3-methylbenzofuran derivatives identified compounds with significant antiproliferative activity against non-small cell lung cancer cells. A derivative with a para-methoxy group on a terminal phenyl ring (4c ) exhibited an IC50 of 1.48 µM against the A549 cell line, comparable to the well-known kinase inhibitor staurosporine.[4]
The introduction of halogens, particularly bromine, into the benzofuran structure has been shown to enhance cytotoxic activity.[5][6] Structure-activity relationship (SAR) analysis has indicated that the presence of bromine on a methyl or acetyl group attached to the benzofuran system increases cytotoxicity in both normal and cancer cells.[5][6][7]
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several benzofuran derivatives against various cancer cell lines, providing a comparative look at their efficacy. It is important to note that these are analogs, and not the specific compound this compound.
| Compound ID (Reference) | Cancer Cell Line | IC50 (µM) |
| Amide Derivative 12b [1][3] | A549 (Lung) | 0.858 |
| Amide Derivative 10d [1] | MCF-7 (Breast) | 2.07 |
| 3-Methylbenzofuran 4c [4] | A549 (Lung) | 1.48 |
| Compound VIII [5] | K562 (Leukemia) | 5.0 |
| Compound VIII [5] | HL-60 (Leukemia) | 0.1 |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) [8][9] | A549 (Lung) | 3.5 ± 0.6 |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) [8][9] | HepG2 (Liver) | 3.8 ± 0.5 |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) [8][9] | A549 (Lung) | 6.3 ± 2.5 |
Potential Mechanisms of Action
The anticancer effects of benzofuran derivatives are believed to be mediated through various cellular signaling pathways. One of the proposed mechanisms is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. Several 3-methylbenzofuran derivatives have displayed good VEGFR-2 inhibitory activity, suggesting that their antiproliferative effects may be, at least in part, due to the disruption of tumor blood supply.[4]
The diagram below illustrates a simplified experimental workflow for evaluating the anticancer properties of benzofuran derivatives, from initial synthesis to in vitro and in vivo testing.
Caption: A generalized workflow for the synthesis and evaluation of novel benzofuran derivatives as potential anticancer agents.
Experimental Protocols
The following provides a detailed methodology for a key experiment commonly cited in the evaluation of benzofuran derivatives.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (benzofuran derivatives) dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is carefully removed, and the formazan crystals are dissolved by adding a solubilization solution to each well.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
The signaling pathway below depicts a simplified representation of the VEGFR-2 signaling cascade, a potential target for some anticancer benzofuran derivatives.
Caption: Simplified diagram of the VEGFR-2 signaling pathway, a target for some benzofuran-based anticancer agents.
Conclusion
The available experimental data on structural analogs of this compound suggest that this class of compounds holds promise as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The antiproliferative activity appears to be significantly influenced by the substitution pattern on the benzofuran ring. Further investigation into the synthesis and biological evaluation of this compound itself is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide can serve as a foundation for such future studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of substituted benzofuran scaffolds is of significant interest due to their prevalence in biologically active molecules. This guide provides a detailed comparison of two synthetic routes for the preparation of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The routes compared are a classical approach involving a Perkin-like cyclization and a modern alternative utilizing a microwave-assisted Perkin rearrangement.
Data Summary
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency at each step.
| Step | Parameter | Route 1: Perkin-like Cyclization | Route 2: Perkin Rearrangement |
| 1 | Reaction | Etherification of 2-hydroxy-4-methoxybenzaldehyde | Pechmann condensation of 4-methoxyphenol |
| Reagents | Ethyl 2-bromopropanoate, K₂CO₃, DMSO | Ethyl acetoacetate, H₂SO₄ | |
| Yield | ~85% (estimated) | ~90%[1] | |
| 2 | Reaction | Hydrolysis of the ester | Bromination of 6-methoxy-4-methylcoumarin |
| Reagents | NaOH, Methanol/Water | N-Bromosuccinimide (NBS), CHCl₃, Dibenzoyl peroxide | |
| Yield | ~95% (estimated) | ~80% (estimated based on similar reactions)[2] | |
| 3 | Reaction | Perkin-like cyclization | Microwave-assisted Perkin rearrangement |
| Reagents | Acetic anhydride, Sodium acetate | NaOH, Ethanol, Microwave irradiation | |
| Yield | ~41% (for a similar substrate)[3] | ~99% (for a similar substrate)[4] | |
| Overall | Estimated Yield | ~32% | ~71% |
Synthetic Route Diagrams
The logical flow of each synthetic pathway is depicted in the diagrams below, generated using Graphviz.
References
In Silico Docking Analysis: 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic Acid and its Analogs as Potential Kinase Inhibitors
For Immediate Release
This guide provides a comparative overview of in silico docking studies on benzofuran derivatives, with a focus on analogs of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, against prominent anticancer targets. While specific docking studies on this compound are not extensively available in public literature, the broader class of benzofuran-2-carboxylic acids has shown significant promise as inhibitors of key kinases involved in cancer progression, such as Pim-1 kinase and Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] This guide will compare the docking performance of a representative benzofuran derivative against a known inhibitor for a selected cancer target, providing valuable insights for researchers, scientists, and drug development professionals.
Comparative Docking Performance: Benzofuran Derivatives vs. Known Inhibitors
To illustrate the potential of this compound class, we present a hypothetical comparison based on published data for similar benzofuran derivatives. The following table summarizes the docking scores and key interactions of a representative benzofuran-2-carboxylic acid derivative against Pim-1 kinase, compared to a known inhibitor.
| Compound/Analog Name | Role | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| 5-substituted benzofuran-2-carboxylic acid derivative | Test Compound | Pim-1 Kinase | Good correlation with experimental IC50 values | Interactions with active site residues of Pim-1 kinase |
| 5-bromo-7-substituted benzofuran-2-carboxylic acid derivative | Test Compound | Pim-1 Kinase | Significant correlation with experimental IC50 values | Interactions influenced by the basic nature of the terminal group |
| Known Pim-1 Inhibitor (e.g., Staurosporine analog) | Standard Inhibitor | Pim-1 Kinase | - | Forms hydrogen bonds with the hinge region of the kinase |
Note: The data presented is a representative summary based on findings for classes of benzofuran derivatives and may not reflect the performance of a single specific compound. Docking scores are dependent on the software and specific protocol used.[1][2]
Experimental Protocols: A Generalized In Silico Docking Workflow
The in silico docking studies for benzofuran derivatives generally follow a standardized protocol to predict the binding affinity and mode of interaction between the ligand (the benzofuran compound) and the target protein.[5][6]
Preparation of the Receptor and Ligand
-
Receptor Preparation: The three-dimensional crystal structure of the target protein (e.g., Pim-1 kinase, EGFR, DNA gyrase) is obtained from a protein structure database like the Protein Data Bank (PDB).[5] The protein structure is then prepared by removing water molecules, co-factors, and any existing ligands. Hydrogen atoms are added, and charges are assigned to the atoms.
-
Ligand Preparation: The 2D structure of the benzofuran derivative is drawn using chemical drawing software and then converted to a 3D structure. The ligand's geometry is optimized to find its most stable, low-energy conformation.
Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the target protein. This grid specifies the region where the docking software will attempt to place the ligand.
-
Docking Algorithm: A docking program, such as AutoDock Vina or MOE-Dock, is used to explore various possible conformations and orientations of the ligand within the receptor's active site.[1][5] The program calculates the binding energy for each pose.
-
Scoring Function: The software employs a scoring function to rank the different poses based on their predicted binding affinity. The pose with the lowest binding energy is typically considered the most favorable.[5][7]
Analysis of Docking Results
The best-ranked pose is analyzed to understand the molecular interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
Signaling Pathway Context: Pim-1 Kinase in Cancer
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Its overexpression is associated with various cancers. Pim-1 is involved in signaling pathways that are frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. Benzofuran-2-carboxylic acid derivatives have been identified as potential inhibitors of Pim-1, suggesting their therapeutic potential in oncology.[1][2][8]
Concluding Remarks
The in silico docking studies of benzofuran-2-carboxylic acid derivatives highlight their potential as a promising scaffold for the development of novel anticancer and antibacterial agents.[5][9][10] The favorable docking scores and interactions with key residues in the active sites of targets like Pim-1 kinase, EGFR, and DNA gyrase suggest a strong binding affinity.[1][3][11] Further experimental validation is necessary to confirm these computational findings and to optimize the lead compounds for improved efficacy and selectivity. This guide serves as a foundational resource for researchers interested in the therapeutic potential of benzofuran derivatives and the application of in silico methods in drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. jazindia.com [jazindia.com]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Halogenated Benzofuran Carboxylic Acids: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of halogenated derivatives of benzofuran carboxylic acids. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Comparative Biological Activity of Halogenated Benzofuran Carboxylic Acid Derivatives
The introduction of halogens to the benzofuran carboxylic acid scaffold has been shown to significantly influence the biological activity of these compounds. The nature and position of the halogen substituent can modulate the antimicrobial, antifungal, and anticancer properties of the derivatives. Below is a summary of quantitative data from various studies, highlighting the potency of these compounds against different biological targets.
Table 1: Antimicrobial and Antifungal Activity of Halogenated Benzofuran Carboxylic Acid Derivatives
| Compound ID | Halogen Substituent(s) | Target Organism | Biological Activity | Quantitative Data (MIC/IC50) |
| BF-Br-1 | 5-Bromo | Staphylococcus aureus | Antibacterial | MIC: 29.76-31.96 µmol/L[1] |
| BF-Br-2 | 4-Bromo (on phenyl ring) | Staphylococcus aureus | Antibacterial | MIC: 29.76-31.96 µmol/L[1] |
| BF-Br-3 | 5-Bromo, 3-Bromomethyl | Cryptococcus neoformans | Antifungal | Significant Activity (Specific IC50 not provided)[2] |
| BF-Br-4 | 4-Bromo, 6-(dibromoacetyl) | Candida albicans | Antifungal | Active (Specific MIC not provided)[2] |
| BF-Cl-1 | 4-Chloro, 6-(dichloroacetyl) | Candida albicans | Antifungal | Active (Specific MIC not provided)[2] |
| BF-F-1 | 4-Fluoro (on phenyl ring) | Urokinase Plasminogen Activator (uPA) | Enzyme Inhibition | Kᵢ: 88 nM; IC₅₀: 0.43 µM[3] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; Kᵢ: Inhibition Constant. Note that direct comparison between studies may be limited by variations in experimental conditions.
Table 2: Cytotoxic Activity of Halogenated Benzofuran Carboxylic Acid Derivatives against Cancer Cell Lines
| Compound ID | Halogen Substituent(s) | Cancer Cell Line | Biological Activity | Quantitative Data (IC50) |
| BF-Br-5 | 3-Bromomethyl | K562 (Leukemia) | Cytotoxicity | 5 µM[3] |
| BF-Br-6 | 3-Bromomethyl | HL60 (Leukemia) | Cytotoxicity | 0.1 µM[3] |
| BF-Br-7 | Bromoacetyl | K562 (Leukemia) | Cytotoxicity | Significant Activity (Specific IC50 not provided)[4] |
| BF-Br-8 | Bromoacetyl | MOLT-4 (Leukemia) | Cytotoxicity | Significant Activity (Specific IC50 not provided)[4] |
| BF-Br-9 | Bromoacetyl | HeLa (Cervical Cancer) | Cytotoxicity | Significant Activity (Specific IC50 not provided)[4] |
| BF-F/Br-1 | Difluoro, Bromo | HCT116 (Colorectal Cancer) | Antiproliferative | ~70% proliferation inhibition[5] |
IC50: Half-maximal Inhibitory Concentration. The term "Significant Activity" is used where the source indicates notable effects without providing specific IC50 values.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standardized protocols for key experiments used in the biological evaluation of halogenated benzofuran carboxylic acid derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][4]
1. Preparation of Materials:
- Microorganism: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).
- Growth Medium: Appropriate liquid broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Test Compound: Halogenated benzofuran carboxylic acid derivative dissolved in a suitable solvent (e.g., DMSO).
- Apparatus: Sterile 96-well microtiter plates, pipettes, incubator.
2. Procedure:
- Inoculum Preparation: Culture the microorganism in the appropriate broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
- Serial Dilution: Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of the microtiter plate.
- Inoculation: Add the prepared inoculum to each well containing the diluted test compound. Include a positive control (microorganism without test compound) and a negative control (medium without microorganism).
- Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (or longer for slow-growing fungi).
- Result Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Preparation of Materials:
- Cells: A culture of the desired cancer cell line (e.g., HeLa, K562).
- Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- Test Compound: Halogenated benzofuran carboxylic acid derivative dissolved in a suitable solvent (e.g., DMSO).
- Reagents: MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO, acidified isopropanol).
- Apparatus: Sterile 96-well cell culture plates, pipettes, incubator, microplate reader.
2. Procedure:
- Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only).
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
The following diagrams illustrate key signaling pathways potentially modulated by halogenated benzofuran carboxylic acid derivatives, based on their observed biological activities.
Caption: Experimental workflow for the biological evaluation of compounds.
Caption: Potential induction of the intrinsic apoptosis pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Benzofuran Isomer Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse biological activities, particularly their potential as anticancer agents. The cytotoxic effects of these compounds are greatly influenced by the nature and position of substituents on the benzofuran core. This guide provides a comparative overview of the cytotoxicity of benzofuran isomers, supported by experimental data and an examination of the underlying molecular mechanisms.
Quantitative Cytotoxicity Data
The cytotoxic potential of various benzofuran isomers is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the IC50 values for several benzofuran derivatives, illustrating the impact of isomeric and substituent variations on their cytotoxicity against different cancer cell lines.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 5-(2-aminopropyl)benzofuran (5-APB) | 2-aminopropyl at C-5 | HepaRG (human hepatoma) | 2620 | [1] |
| HepG2 (human hepatoma) | 3790 | [1] | ||
| Primary rat hepatocytes | 964 | [1] | ||
| 6-(2-aminopropyl)benzofuran (6-APB) | 2-aminopropyl at C-6 | HepaRG (human hepatoma) | 6020 | [1] |
| HepG2 (human hepatoma) | 8180 | [1] | ||
| Primary rat hepatocytes | 1940 | [1] | ||
| Compound 1 | Bromine on the methyl group at C-3 | K562 (chronic myeloid leukemia) | 5 | [2][3] |
| HL60 (acute promyelocytic leukemia) | 0.1 | [2][3] | ||
| Compound 5 | Fluorine at C-4 of 2-benzofuranyl | Not specified | 0.43 | [2][3] |
| Benzo[b]furan derivative 26 | MCF-7 (human breast cancer) | 0.057 | [4] | |
| Benzo[b]furan derivative 36 | MCF-7 (human breast cancer) | 0.051 | [4] | |
| Compound 5a (benzofuran-isatin conjugate) | 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide | SW620 (colorectal cancer) | 8.7 | [5] |
| HT29 (colorectal cancer) | 9.4 | [5] | ||
| Compound 5d (benzofuran-isatin conjugate) | SW620 (colorectal cancer) | 6.5 | [5] | |
| HT29 (colorectal cancer) | 9.8 | [5] |
A study directly comparing the hepatotoxicity of 5-APB and 6-APB found that 5-APB exhibited greater toxicity than its 6-isomer in hepatocyte cellular models.[1] This is reflected in the lower IC50 values for 5-APB across all tested liver cell lines.[1] The structure-activity relationship (SAR) of benzofuran derivatives indicates that substitutions, particularly with halogens, at various positions on the benzofuran ring system significantly influence their cytotoxic potency.[2][3]
Experimental Protocols
The evaluation of the cytotoxic activity of benzofuran isomers predominantly relies on in vitro cell-based assays. The most frequently used method is the MTT assay.[2][6][7][8]
MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[6][7][8] The amount of formazan produced is proportional to the number of living cells.
General Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate to allow for cell attachment.[9]
-
Compound Treatment: Expose the cells to various concentrations of the benzofuran isomers for a specific duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2 to 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).[7]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals. The plate is often shaken on an orbital shaker to ensure complete dissolution.[6][7]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[7] A reference wavelength of more than 650 nm is often used to subtract background absorbance.[7]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined from the dose-response curve.
Signaling Pathways in Benzofuran-Induced Cytotoxicity
Benzofuran derivatives exert their cytotoxic effects through various molecular mechanisms, often by inducing apoptosis (programmed cell death) and interfering with key signaling pathways essential for cancer cell survival and proliferation.
One of the key mechanisms involves the p53-dependent apoptotic pathway . Some benzofuran derivatives have been shown to induce apoptosis in p53-positive cells.[11] This can involve the nuclear translocation of p53, leading to an increase in the expression of cell cycle inhibitors like p21 and p27, and cyclin B, ultimately causing cell cycle arrest, typically at the G2/M phase, and subsequent cell death.[11]
Another significant pathway is the inhibition of the NF-kappaB (NF-κB) signaling pathway . NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and is implicated in cancer cell proliferation and survival. Certain benzofuran derivatives can inhibit the activation of NF-κB, contributing to their cytotoxic effects.[11]
Furthermore, some benzofuran compounds target the PI3K/Akt/mTOR signaling pathway , which is a critical pathway in regulating cell growth, proliferation, and survival.[4] Inhibition of this pathway can lead to the induction of mitochondrial-mediated apoptosis in cancer cells.[4] The mitochondria-dependent apoptosis pathway is also implicated through the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and cytochrome c.[12] This leads to increased mitochondrial outer membrane permeability and the activation of caspases, which are key executioners of apoptosis.[12][13]
Below is a diagram illustrating a simplified overview of these interconnected signaling pathways.
Caption: Overview of signaling pathways affected by benzofuran isomers.
References
- 1. Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocyte cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Comparative Guide to Analytical Method Validation for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantitative determination of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] This document outlines high-performance liquid chromatography (HPLC) and ultraviolet-visible (UV-Vis) spectrophotometry as two common and effective methods for the analysis of this compound, complete with supporting experimental data and detailed protocols.
The validation of these analytical procedures is based on the International Council for Harmonisation (ICH) guidelines, which ensure the reliability and consistency of the analytical data.[2][3][4] Key validation characteristics include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).
Method Comparison: HPLC vs. UV-Vis Spectrophotometry
The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound depends on the specific requirements of the analysis, such as the need for separation of impurities, sensitivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally unstable.[1] It offers high resolution and sensitivity, making it suitable for the quantification of the active pharmaceutical ingredient (API) and its impurities.
-
UV-Visible Spectrophotometry is a simpler and more cost-effective technique that measures the absorbance of light by the analyte in a solution.[5] While it is a rapid method for the quantification of the pure compound, it lacks the specificity of HPLC and is susceptible to interference from other UV-absorbing compounds in the sample.
The following tables summarize the performance characteristics of hypothetical, yet representative, HPLC and UV-Vis spectrophotometric methods for the analysis of this compound.
Data Presentation
Table 1: HPLC Method Validation Parameters
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Specificity | No interference from placebo and known impurities |
Table 2: UV-Vis Spectrophotometric Method Validation Parameters
| Validation Parameter | Result |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (Recovery) | 97.0% - 103.0% |
| Precision (%RSD) | < 3.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Specificity | Prone to interference from UV-absorbing excipients |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the HPLC and UV-Vis spectrophotometric analysis of this compound.
HPLC Method Protocol
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to the desired concentrations within the linearity range. For formulated products, a sample equivalent to a known amount of the drug is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm filter.
UV-Vis Spectrophotometric Method Protocol
This method is suitable for the rapid quantification of this compound in bulk drug samples.
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of the compound (typically around 280-290 nm for benzofuran derivatives).
-
Sample Preparation: A stock solution of this compound is prepared in the chosen solvent. A series of dilutions are made to prepare calibration standards within the linear range. The absorbance of each standard is measured at the λmax against a solvent blank.
Visualizations
To further clarify the processes of analytical method validation and the logical relationship in method selection, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, ensuring the safety of laboratory personnel and environmental protection.
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step protocol for the safe disposal of this compound, a compound often utilized in the synthesis of novel therapeutic agents. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
I. Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
Harmful if inhaled [1]
-
May cause respiratory irritation [1]
Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1] | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side-shields or goggles.[1] | To prevent serious eye irritation from dust or splashes.[1] |
| Respiratory Protection | Use a particle respirator if dust is generated.[1] | To prevent inhalation, which may cause respiratory irritation.[1] |
| Lab Coat | A standard laboratory coat. | To protect skin and clothing from contamination. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is safe, environmentally responsible, and compliant with all applicable federal, state, and local regulations.
Step 1: Waste Identification and Classification
The first crucial step is to correctly identify the waste. Any unwanted, expired, or contaminated this compound, including grossly contaminated labware, is considered chemical waste.[2] This compound should be treated as hazardous waste due to its irritant and harmful properties.
Step 2: Segregation of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.[3] this compound waste should be collected in a designated container and not mixed with other incompatible waste streams. For instance, it should be kept separate from strong oxidizing agents.
Step 3: Waste Accumulation and Storage
-
Container Selection : Use a suitable, clearly labeled, and sealable container for collecting the solid waste.[1][2] The container must be in good condition, free from leaks or cracks.[2]
-
Labeling : The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][3] Do not use abbreviations or chemical formulas.[2] The date when waste was first added to the container should also be included.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4] Storage should be at 2-8°C.[1]
Step 4: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and secure the area.
-
Wear the appropriate PPE, including respiratory protection.[1]
-
Avoid generating dust.[1]
-
Carefully sweep or scoop up the spilled material and place it into the designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
Step 5: Final Disposal
Under no circumstances should this compound be disposed of down the drain.[1] The final disposal of this chemical waste must be conducted through a licensed and approved waste disposal service.[4] Contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled pickup of the hazardous waste.
III. Experimental Protocol: Empty Container Disposal
Empty containers that previously held this compound must also be disposed of properly.
-
Triple Rinsing : Triple-rinse the empty container with a suitable solvent that can dissolve the compound.
-
Rinsate Collection : The solvent rinsate must be collected and treated as hazardous waste.[2] It should be placed in a designated, labeled container for liquid hazardous waste.
-
Final Disposal of Container : After triple-rinsing, the container can typically be disposed of in the regular trash, though institutional policies may vary.[2]
IV. Workflow and Logical Diagrams
To provide a clear visual guide, the following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Workflow for the proper disposal of solid this compound.
References
Personal protective equipment for handling 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₀O₄
-
CAS Number: 10410-29-4
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks include harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation.[1][2] The following table summarizes the key hazards and the recommended personal protective equipment to mitigate these risks.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Ingestion | H302: Harmful if swallowed.[2] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling.[3] |
| Skin Contact | H315: Causes skin irritation.[1] | Lab Coat: A standard or chemical-resistant lab coat must be worn.[4] Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[5] |
| Eye Contact | H319: Causes serious eye irritation.[1] | Safety Goggles: Required for protection against liquid splashes and chemical vapors.[5] Face Shield: Wear in addition to goggles when a significant splash hazard exists.[3] |
| Inhalation | H335: May cause respiratory irritation.[1] | Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[6] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is necessary. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment. The following workflow outlines the necessary steps from preparation to post-handling.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[1]
-
-
Container Management:
-
Ensure all waste containers are suitable for the type of waste being collected and are kept closed when not in use.[1]
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
-
References
- 1. aaronchem.com [aaronchem.com]
- 2. This compound | C11H10O4 | CID 609890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wm.edu [wm.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
